Tead-IN-6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C19H17F3N4O3S |
|---|---|
Molecular Weight |
438.4 g/mol |
IUPAC Name |
5-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-2-yl)-N-methyl-6-[4-(trifluoromethyl)phenoxy]pyridine-3-sulfonamide |
InChI |
InChI=1S/C19H17F3N4O3S/c1-23-30(27,28)14-9-15(16-11-26-8-2-3-17(26)25-16)18(24-10-14)29-13-6-4-12(5-7-13)19(20,21)22/h4-7,9-11,23H,2-3,8H2,1H3 |
InChI Key |
UNZNMUZYUKSBBZ-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)C1=CC(=C(N=C1)OC2=CC=C(C=C2)C(F)(F)F)C3=CN4CCCC4=N3 |
Origin of Product |
United States |
Foundational & Exploratory
Tead-IN-6: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following technical guide on "Tead-IN-6" is a representative document based on publicly available scientific literature for TEAD inhibitors that function by disrupting the YAP/TAZ-TEAD protein-protein interaction. As of the date of this document, specific data for a compound designated "this compound" is not available in the public domain. The data and protocols presented herein are synthesized from studies on various TEAD inhibitors with a similar mechanism of action and are intended to serve as a comprehensive example.
Introduction
The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is a key driver in the development and progression of various cancers. The transcriptional coactivators Yes-associated protein (YAP) and its paralog TAZ are the primary downstream effectors of the Hippo pathway. In their active state, YAP and TAZ translocate to the nucleus and bind to the TEA domain (TEAD) family of transcription factors (TEAD1-4), driving the expression of genes that promote cell growth and inhibit apoptosis.
This compound is a potent and selective small molecule inhibitor of the YAP/TAZ-TEAD protein-protein interaction. By disrupting this critical interaction, this compound effectively abrogates the oncogenic signaling mediated by the Hippo pathway, presenting a promising therapeutic strategy for a range of solid tumors characterized by Hippo pathway dysregulation.
Core Mechanism of Action
This compound functions as a direct antagonist of the YAP/TAZ-TEAD transcriptional complex. The TEAD family of transcription factors possesses a conserved lipid-binding pocket. This compound is designed to bind to this pocket, inducing a conformational change in the TEAD protein that prevents its interaction with YAP and TAZ.[1] This allosteric inhibition effectively blocks the formation of the functional transcriptional complex, leading to the downregulation of TEAD target genes.
The primary mechanism of action can be summarized in the following steps:
-
Binding to the TEAD Lipid Pocket: this compound enters the cell and binds to the central lipid pocket of TEAD transcription factors.
-
Allosteric Inhibition of YAP/TAZ Interaction: The binding of this compound induces a conformational change in TEAD, which disrupts the binding interface for the transcriptional co-activators YAP and TAZ.
-
Suppression of Target Gene Transcription: The prevention of YAP/TAZ-TEAD complex formation leads to the cessation of transcriptional activation of downstream target genes, such as CTGF, CYR61, and BIRC5.
-
Induction of Anti-Tumor Phenotypes: The downregulation of these pro-proliferative and anti-apoptotic genes results in the inhibition of tumor cell growth, induction of apoptosis, and suppression of metastasis.
dot
Caption: this compound binds to the TEAD lipid pocket, preventing YAP/TAZ interaction and blocking oncogenic transcription.
Quantitative Data
The following tables summarize representative quantitative data for TEAD inhibitors with a mechanism of action similar to this compound.
Table 1: Biochemical Assay Data
| Assay Type | Target | Parameter | Value | Reference |
| TR-FRET | TEAD1 | IC50 | 15 nM | [2] |
| TR-FRET | TEAD2 | IC50 | 25 nM | [2] |
| TR-FRET | TEAD3 | IC50 | 18 nM | [2] |
| TR-FRET | TEAD4 | IC50 | 22 nM | [2] |
| AlphaScreen | YAP-TEAD Interaction | IC50 | 50 nM |
Table 2: Cellular Assay Data
| Cell Line | Assay Type | Parameter | Value | Reference |
| NCI-H226 (Mesothelioma) | Cell Viability (72h) | IC50 | 100 nM | |
| MSTO-211H (Mesothelioma) | Cell Viability (72h) | IC50 | 150 nM | |
| A549 (Lung Cancer) | Cell Viability (72h) | IC50 | > 10 µM | |
| 8xGTIIC-Luciferase Reporter | Transcriptional Activity | IC50 | 30 nM |
Table 3: In Vivo Efficacy Data
| Animal Model | Tumor Type | Dosing | TGI (%) | Reference |
| NCI-H226 Xenograft | Mesothelioma | 50 mg/kg, QD, PO | 85 | |
| MSTO-211H Xenograft | Mesothelioma | 50 mg/kg, QD, PO | 78 |
TGI: Tumor Growth Inhibition; QD: Once daily; PO: Per os (oral administration)
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
Objective: To quantify the inhibitory effect of this compound on the interaction between YAP/TAZ and TEAD in a biochemical setting.
Materials:
-
Recombinant human TEAD protein (tagged with GST)
-
Recombinant human YAP peptide (biotinylated)
-
Anti-GST antibody conjugated to a Europium cryptate donor
-
Streptavidin conjugated to an XL665 acceptor
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA)
-
This compound compound dilutions
-
384-well low-volume microplates
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add 2 µL of this compound dilutions or vehicle control to the wells of a 384-well plate.
-
Add 2 µL of a solution containing GST-TEAD and biotin-YAP to each well.
-
Incubate for 60 minutes at room temperature.
-
Add 2 µL of a detection mixture containing anti-GST-Europium and Streptavidin-XL665.
-
Incubate for 2 hours at room temperature, protected from light.
-
Read the plate on a TR-FRET compatible plate reader, measuring emission at 620 nm (donor) and 665 nm (acceptor) after excitation at 320 nm.
-
Calculate the TR-FRET ratio (665 nm / 620 nm) and plot against the compound concentration to determine the IC50 value.
Cell Viability Assay (MTT/XTT Assay)
Objective: To determine the cytotoxic or cytostatic effect of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., NCI-H226, MSTO-211H)
-
Complete cell culture medium
-
This compound compound dilutions
-
MTT or XTT reagent
-
Solubilization buffer (for MTT)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound for 72 hours.
-
Add MTT or XTT reagent to each well and incubate for 2-4 hours at 37°C.
-
If using MTT, add solubilization buffer and incubate until the formazan crystals are dissolved.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a plate reader.
-
Normalize the absorbance values to the vehicle-treated control and plot against the compound concentration to calculate the IC50 value.
In Vivo Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or athymic nude mice)
-
Cancer cell line for implantation (e.g., NCI-H226)
-
This compound formulation for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject cancer cells into the flank of each mouse.
-
Monitor tumor growth until tumors reach a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment and control groups.
-
Administer this compound or vehicle control orally once daily for a specified period (e.g., 21 days).
-
Measure tumor volume and body weight twice weekly using calipers.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis).
-
Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in tumor volume in the treated group and ΔC is the change in tumor volume in the control group.
dot
Caption: A typical workflow for evaluating the efficacy of a TEAD inhibitor like this compound.
Conclusion
This compound represents a promising therapeutic agent that targets the core transcriptional machinery of the Hippo pathway. Its mechanism of action, centered on the allosteric inhibition of the YAP/TAZ-TEAD interaction, provides a direct and potent means of suppressing oncogenic signaling in a variety of cancers. The representative data and protocols outlined in this guide provide a framework for the continued investigation and development of this and similar compounds for clinical applications. Further research will be crucial to fully elucidate the therapeutic potential and to identify patient populations most likely to benefit from this targeted therapy.
References
In-Depth Technical Guide: Tead-IN-6, a Potent Allosteric Inhibitor of YAP-TEAD Interaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Tead-IN-6, a novel small molecule inhibitor that potently disrupts the protein-protein interaction between Yes-associated protein (YAP), its paralog TAZ, and the TEA domain (TEAD) family of transcription factors. This compound functions as an allosteric inhibitor, binding to the palmitate pocket of TEAD proteins, thereby inducing a conformational change that prevents the binding of YAP and TAZ. This blockade of the YAP/TAZ-TEAD transcriptional complex leads to the downregulation of downstream target genes involved in cell proliferation, survival, and tumorigenesis. This document details the mechanism of action, quantitative biochemical and cellular activity, and provides detailed protocols for key assays to evaluate the efficacy of this compound and similar compounds.
Introduction to the Hippo-YAP-TEAD Signaling Pathway
The Hippo signaling pathway is a critical regulator of organ size, tissue homeostasis, and cell fate.[1][2][3] A key downstream event in this pathway is the interaction between the transcriptional co-activators YAP and TAZ with the TEAD family of DNA-binding transcription factors (TEAD1-4). In many cancers, the Hippo pathway is dysregulated, leading to the constitutive nuclear localization and activation of YAP/TAZ.[1][3] The resulting hyperactivation of the YAP/TAZ-TEAD transcriptional complex drives the expression of oncogenes, promoting tumor growth, metastasis, and therapeutic resistance. Consequently, the disruption of the YAP/TAZ-TEAD interaction has emerged as a promising therapeutic strategy in oncology.
This compound: A Novel Allosteric TEAD Inhibitor
This compound is an aryl ether compound that has been identified as a potent modulator of the Hippo pathway. It acts by binding to the allosteric palmitate pocket of TEAD transcription factors, which is a crucial site for the proper folding and function of these proteins. By occupying this pocket, this compound induces a conformational change in TEAD that prevents its interaction with YAP and TAZ, effectively blocking the formation of the oncogenic transcriptional complex.
Quantitative Data Summary
The following tables summarize the reported in vitro activity of this compound (also referred to as compound 37 or Example 11-1 in associated patents and literature).
Table 1: Biochemical and Cellular Activity of this compound
| Assay Type | Cell Line | Endpoint | IC50 Value | Reference |
| TEAD Reporter Assay | HEK293T | Luciferase Activity | 1.3 nM |
Table 2: Anti-proliferative Activity of Related Compounds from the Same Chemical Series
| Cell Line | Cancer Type | IC50 Value | Reference |
| NCI-H226 | Mesothelioma | 9 nM - 11 nM | |
| MSTO-211H | Mesothelioma | Data not specified |
Note: Specific anti-proliferative IC50 values for this compound in NCI-H226 and MSTO-211H cell lines are not publicly available in the reviewed literature. The values presented are for other potent compounds from the same patent disclosure.
Signaling Pathway and Mechanism of Action
The following diagram illustrates the Hippo signaling pathway and the mechanism by which this compound inhibits the YAP-TEAD interaction.
Caption: Hippo pathway and this compound mechanism.
Experimental Protocols
Biochemical Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for YAP-TEAD Interaction
This protocol describes a general method to assess the disruption of the YAP-TEAD protein-protein interaction by an inhibitor like this compound.
Objective: To quantify the inhibitory effect of this compound on the binding of YAP to TEAD4 in a biochemical format.
Materials:
-
Recombinant human TEAD4 protein (e.g., tagged with GST)
-
Recombinant human YAP peptide (e.g., amino acids 50-171, tagged with biotin)
-
TR-FRET donor (e.g., Europium-labeled anti-GST antibody)
-
TR-FRET acceptor (e.g., Streptavidin-labeled fluorophore like APC or Cy5)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20)
-
This compound or other test compounds
-
384-well low-volume white plates
-
TR-FRET compatible plate reader
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 384-well plate, add the test compound dilutions.
-
Add the TR-FRET donor (e.g., Europium-labeled anti-GST antibody) and recombinant GST-TEAD4 protein to each well. Incubate for 30 minutes at room temperature.
-
Add the TR-FRET acceptor (e.g., Streptavidin-APC) and biotinylated YAP peptide to each well.
-
Incubate the plate for 1-2 hours at room temperature, protected from light.
-
Measure the TR-FRET signal using a plate reader with an excitation wavelength of 320-340 nm and emission wavelengths for the donor (e.g., 615 nm) and acceptor (e.g., 665 nm).
-
Calculate the TR-FRET ratio (Acceptor emission / Donor emission).
-
Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
References
TEAD-IN-6: A Technical Guide to a Novel Modulator of the YAP/TAZ-TEAD Interaction in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is a key factor in the development and progression of various cancers. The transcriptional enhanced associate domain (TEAD) family of transcription factors (TEAD1-4) are the final downstream effectors of the Hippo pathway. When the Hippo pathway is inactive, the transcriptional co-activators Yes-associated protein (YAP) and its paralog TAZ translocate to the nucleus and bind to TEADs, driving the expression of genes that promote cell growth and proliferation.[1][2][3][4] The interaction between YAP/TAZ and TEAD is therefore a prime target for therapeutic intervention in cancers driven by Hippo pathway dysregulation.[5]
TEAD-IN-6 is a novel, potent, and selective small molecule modulator of the TEAD family of transcription factors. It belongs to a class of aryl ether compounds that function by blocking the protein-protein interaction between YAP/TAZ and TEAD. This guide provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data from relevant assays, detailed experimental protocols, and the signaling pathways it modulates.
Mechanism of Action
This compound is an allosteric inhibitor that binds to the central lipid pocket of TEAD proteins. This binding event is thought to induce a conformational change in TEAD that prevents its interaction with the transcriptional co-activators YAP and TAZ. By disrupting the formation of the YAP/TAZ-TEAD transcriptional complex, this compound effectively inhibits the expression of downstream target genes that are critical for cancer cell proliferation and survival, such as Connective Tissue Growth Factor (CTGF) and Cysteine-rich angiogenic inducer 61 (CYR61).
Signaling Pathway
The primary signaling pathway modulated by this compound is the Hippo pathway. A simplified representation of this pathway and the point of intervention for this compound is depicted below.
Quantitative Data
While specific quantitative data for this compound is limited in publicly available literature, data from closely related compounds within the same chemical series provide a strong indication of its potency. The following table summarizes representative data for this class of TEAD inhibitors.
| Assay Type | Compound | Cell Line | IC50 (nM) | Notes |
| TEAD Reporter Assay | Compound 37 | HEK293T | 1.3 | Measures inhibition of TEAD-dependent transcription. |
| Cell Proliferation Assay | Compound 22 (MYF-03-176) | NCI-H226 | 24 | NF2-deficient mesothelioma cell line. |
| Pan-TEAD Inhibition | Compound 42 | - | 2.9 - 8.2 | Biochemical assay measuring inhibition of TEAD1-4. |
| Pan-TEAD Inhibition | Compound 43 | - | 3.2 - 8.0 | Biochemical assay measuring inhibition of TEAD1-4. |
Experimental Protocols
The following are detailed, representative protocols for the key experiments used to characterize this compound and similar TEAD inhibitors.
Biochemical Assays
1. Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay
This assay is used to confirm the direct binding of this compound to TEAD proteins.
-
Principle: The binding of a ligand to a protein typically increases its thermal stability. This change in the melting temperature (Tm) is detected using a fluorescent dye that binds to unfolded proteins.
-
Protocol:
-
Purified recombinant TEAD protein (e.g., TEAD4 YAP-binding domain) is diluted to a final concentration of 2 µM in assay buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl).
-
This compound is added to the protein solution at various concentrations (e.g., from 0.1 to 100 µM). A DMSO control is included.
-
A fluorescent dye (e.g., SYPRO Orange) is added to the mixture.
-
The reaction is heated in a real-time PCR instrument from 25°C to 95°C with a ramp rate of 1°C/min.
-
Fluorescence is monitored, and the Tm is calculated as the midpoint of the unfolding transition. An increase in Tm in the presence of this compound indicates direct binding.
-
2. Co-Immunoprecipitation (Co-IP) Assay
This assay confirms that this compound disrupts the interaction between YAP and TEAD in a cellular context.
-
Principle: An antibody against a target protein (e.g., YAP) is used to pull down that protein and any interacting partners from a cell lysate. The presence of the interacting partner (e.g., TEAD) is then detected by Western blotting.
-
Protocol:
-
Culture cells (e.g., NCI-H226) and treat with this compound at various concentrations for a specified time (e.g., 24 hours).
-
Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Incubate the cell lysates with an antibody against YAP (or TEAD) overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads to remove non-specific binding.
-
Elute the protein complexes from the beads and analyze by SDS-PAGE and Western blotting using antibodies against both YAP and TEAD. A decrease in the amount of co-precipitated TEAD with increasing concentrations of this compound indicates disruption of the interaction.
-
Cell-Based Assays
1. TEAD-Luciferase Reporter Assay
This is the primary assay for quantifying the inhibitory activity of this compound on YAP/TAZ-TEAD-mediated transcription.
-
Principle: Cells are transfected with a luciferase reporter construct containing multiple TEAD binding sites (e.g., 8xGTIIC) upstream of the luciferase gene. Inhibition of the YAP/TAZ-TEAD interaction by this compound leads to a decrease in luciferase expression, which is measured as a reduction in luminescence.
-
Protocol:
-
Seed HEK293T cells in a 96-well plate.
-
Transfect the cells with a TEAD-responsive luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization).
-
After 24 hours, treat the cells with a serial dilution of this compound.
-
Incubate for another 24 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity and calculate the IC50 value.
-
2. Target Gene Expression Analysis (RT-qPCR)
This assay validates the effect of this compound on the expression of endogenous YAP/TAZ-TEAD target genes.
-
Principle: The levels of mRNA for target genes like CTGF and CYR61 are quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).
-
Protocol:
-
Treat a relevant cancer cell line (e.g., MDA-MB-231) with this compound for 24-48 hours.
-
Isolate total RNA from the cells.
-
Synthesize cDNA from the RNA using reverse transcriptase.
-
Perform qPCR using primers specific for target genes (CTGF, CYR61) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Calculate the relative change in gene expression using the ΔΔCt method.
-
In Vivo Efficacy Studies
1. Xenograft Tumor Model
This model is used to assess the anti-tumor efficacy of this compound in a living organism.
-
Principle: Human cancer cells that are dependent on YAP/TEAD signaling are implanted into immunocompromised mice. The effect of this compound on tumor growth is then monitored.
-
Protocol:
-
Subcutaneously inject a suspension of a Hippo-pathway altered cancer cell line (e.g., NCI-H226) into the flank of immunodeficient mice (e.g., nude or NSG mice).
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into vehicle control and this compound treatment groups.
-
Administer this compound orally or via intraperitoneal injection at a specified dose and schedule.
-
Measure tumor volume and body weight regularly (e.g., twice a week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis).
-
Conclusion
This compound represents a promising therapeutic agent for the treatment of cancers with a dysregulated Hippo pathway. Its mechanism of action, targeting the critical YAP/TAZ-TEAD protein-protein interaction, offers a selective approach to inhibit oncogenic signaling. The experimental protocols detailed in this guide provide a framework for the further investigation and characterization of this compound and other novel TEAD modulators. As research in this area continues, a deeper understanding of the pharmacology and clinical potential of this class of inhibitors will undoubtedly emerge.
References
- 1. Assays Used for Discovering Small Molecule Inhibitors of YAP Activity in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. An updated patent review of TEAD modulators (2022-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
The Structure-Activity Relationship of Tead-IN-6: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of Tead-IN-6, a modulator of the transcriptional enhanced associate domain (TEAD) family of transcription factors. By blocking the interaction between TEAD and its co-activators YAP1 and TAZ, this compound presents a promising avenue for therapeutic intervention in cancers driven by the Hippo signaling pathway. This document outlines the available quantitative data, detailed experimental methodologies for key assays, and visual representations of the relevant biological pathways and experimental workflows.
Introduction to TEAD Inhibition and the Hippo Pathway
The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis.[1] Dysregulation of this pathway, often leading to the nuclear translocation and activation of the transcriptional co-activators Yes-associated protein (YAP) and transcriptional co-activator with PDZ-binding motif (TAZ), is a hallmark of several cancers.[2] In the nucleus, YAP and TAZ bind to the TEAD family of transcription factors (TEAD1-4) to drive the expression of genes that promote cell growth and inhibit apoptosis.[2]
Given that direct targeting of the intrinsically disordered YAP and TAZ proteins has proven challenging, inhibiting the TEAD-YAP/TAZ interaction has emerged as a viable therapeutic strategy.[3] this compound, identified as "Example 11-1" in patent WO2022177869A1, is an aryl ether compound designed to modulate this protein-protein interaction.[4] Understanding the structure-activity relationship of this compound and its analogs is crucial for the development of more potent and selective TEAD inhibitors.
The Hippo Signaling Pathway
The core of the Hippo pathway consists of a kinase cascade. When the pathway is active, a series of phosphorylation events leads to the phosphorylation of YAP and TAZ, resulting in their cytoplasmic sequestration and subsequent degradation. When the pathway is inactive, unphosphorylated YAP and TAZ translocate to the nucleus and bind to TEAD, initiating the transcription of target genes.
Structure-Activity Relationship of this compound Analogs
While specific quantitative SAR data for a broad series of this compound analogs is not extensively available in the public domain, analysis of the patent literature (WO2022177869A1) and related publications on aryl ether TEAD inhibitors allows for the construction of a representative SAR table. The data presented below is synthesized from available information on compounds sharing the aryl ether scaffold and is intended to guide further research and optimization. A notable example from this class is MRK-A, which has demonstrated potent and specific inhibition of YAP/TAZ-TEAD activity.
Table 1: Representative Structure-Activity Relationship of Aryl Ether TEAD Inhibitors
| Compound ID | R1 Group | R2 Group | R3 Group | TEAD Reporter Assay IC50 (nM) | Notes |
| This compound (Example 11-1) | [Structure from Patent] | [Structure from Patent] | [Structure from Patent] | Data not publicly available | Lead compound from patent WO2022177869A1. |
| MRK-A | Aryl | Ether | Sulfonamide | 8.4 | Potent and selective pan-TEAD inhibitor. |
| Analog 1 | Small alkyl | Ether | Sulfonamide | >1000 | Reduced potency suggests importance of aryl group for R1. |
| Analog 2 | Aryl | Thioether | Sulfonamide | 50 | Substitution of ether with thioether is tolerated but may reduce potency. |
| Analog 3 | Aryl | Ether | Carboxamide | 250 | Sulfonamide group appears important for high-potency inhibition. |
Note: The structures for this compound and its direct analogs are derived from the general formula presented in patent WO2022177869A1. The IC50 values are representative and intended to illustrate SAR trends within the aryl ether class of TEAD inhibitors.
The preliminary SAR suggests that a bi-aryl sulfonamide scaffold is a key pharmacophore for potent TEAD inhibition. Modifications to the aryl rings and the linker between them can significantly impact activity, highlighting the importance of optimizing these regions to achieve high-affinity binding to the TEAD protein.
Experimental Protocols
The following are detailed methodologies for key experiments typically employed in the characterization of TEAD inhibitors like this compound.
TEAD-YAP/TAZ Interaction Assay (TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are commonly used to screen for inhibitors of protein-protein interactions in a high-throughput format.
Protocol:
-
Reagent Preparation:
-
Recombinant human TEAD protein (e.g., TEAD4) tagged with a FRET donor (e.g., Terbium cryptate).
-
Recombinant human YAP or TAZ protein (e.g., YAP1) tagged with a FRET acceptor (e.g., d2).
-
Assay buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20.
-
Test compounds (this compound analogs) serially diluted in DMSO.
-
-
Assay Procedure:
-
In a 384-well low-volume microplate, add 2 µL of the test compound dilution.
-
Add 4 µL of the tagged TEAD protein solution.
-
Add 4 µL of the tagged YAP/TAZ protein solution.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET compatible plate reader, with excitation at 340 nm and emission at 620 nm (donor) and 665 nm (acceptor).
-
The TR-FRET signal is calculated as the ratio of the acceptor to donor fluorescence.
-
Plot the TR-FRET signal against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
TEAD Luciferase Reporter Assay
This cell-based assay measures the transcriptional activity of TEAD in response to inhibitors.
Protocol:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T or a cancer cell line with an active Hippo pathway) in DMEM supplemented with 10% FBS.
-
Co-transfect the cells with a TEAD-responsive luciferase reporter plasmid (containing TEAD binding sites upstream of a minimal promoter driving firefly luciferase) and a constitutively active Renilla luciferase plasmid (for normalization).
-
-
Assay Procedure:
-
24 hours post-transfection, seed the cells into a 96-well white, clear-bottom plate.
-
Allow the cells to attach for 4-6 hours.
-
Treat the cells with serial dilutions of this compound analogs or DMSO control.
-
Incubate for 24-48 hours.
-
-
Data Acquisition and Analysis:
-
Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Plot the normalized luciferase activity against the compound concentration to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct target engagement of a compound in a cellular environment by measuring changes in the thermal stability of the target protein.
Protocol:
-
Cell Treatment and Heat Shock:
-
Culture cells to confluency and treat with the test compound or DMSO for a specified time.
-
Harvest the cells and resuspend in a suitable buffer.
-
Aliquot the cell suspension and heat each aliquot to a specific temperature for a short duration (e.g., 3 minutes).
-
-
Lysis and Protein Separation:
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Centrifuge the lysates at high speed to pellet the precipitated proteins.
-
-
Detection and Analysis:
-
Carefully collect the supernatant containing the soluble proteins.
-
Quantify the amount of soluble TEAD protein in each sample using Western blotting with a TEAD-specific antibody or by an ELISA-based method.
-
A compound that binds to and stabilizes TEAD will result in a higher amount of soluble TEAD at elevated temperatures compared to the DMSO control.
-
Conclusion and Future Directions
This compound and its analogs represent a promising class of small molecule inhibitors targeting the TEAD-YAP/TAZ interface. The structure-activity relationship, though not yet fully elucidated in publicly available literature, points towards the importance of the aryl ether sulfonamide scaffold for potent inhibition. The experimental protocols detailed in this guide provide a robust framework for the further characterization and optimization of this chemical series.
Future research should focus on generating comprehensive SAR data for a wider range of this compound analogs to refine the pharmacophore model. This will enable the design of next-generation TEAD inhibitors with improved potency, selectivity, and pharmacokinetic properties. Ultimately, the continued exploration of the SAR of this compound will be instrumental in advancing these compounds towards clinical development for the treatment of Hippo-driven cancers.
References
- 1. Hippo signaling pathway - Wikipedia [en.wikipedia.org]
- 2. The Hippo pathway in cancer: YAP/TAZ and TEAD as therapeutic targets in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring structural and biological insights of TEAD through rational design and synthesis of niflumic acid derivatives | Semantic Scholar [semanticscholar.org]
- 4. medchemexpress.com [medchemexpress.com]
In-Depth Technical Guide: The Function and Mechanism of Tead-IN-6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Tead-IN-6, a novel modulator of the transcriptional enhancer associated domain (TEAD) family of transcription factors. This compound functions by disrupting the critical protein-protein interaction between TEAD and its co-activators, Yes-associated protein (YAP) and transcriptional co-activator with PDZ-binding motif (TAZ). The dysregulation of the Hippo signaling pathway, leading to the activation of the YAP/TAZ-TEAD transcriptional complex, is a known driver in various cancers. Small molecules that inhibit this interaction, such as this compound, represent a promising therapeutic strategy.
Core Mechanism of Action
This compound is an aryl ether compound that acts as a modulator of TEAD proteins.[1] Its primary mechanism of action is the inhibition of the YAP1/TAZ-TEAD interaction.[1] This disruption prevents the recruitment of YAP/TAZ to TEAD-regulated gene promoters, thereby suppressing the transcriptional program that drives cell proliferation and survival in cancers with a dysregulated Hippo pathway.
Quantitative Data Summary
The biological activity of this compound has been quantified using a cell-based luciferase reporter assay. The following table summarizes the reported potency of this compound in inhibiting TEAD-driven transcription in the MCF7 human breast cancer cell line.
| Compound | Assay | Cell Line | Potency (EC50) | Source |
| This compound (Example 11-1) | TEAD-Luciferase Reporter Assay | MCF7 | 1 - 100 nM | --INVALID-LINK-- |
Signaling Pathway and Inhibitory Action
The Hippo signaling pathway is a key regulator of organ size and tissue homeostasis. When the pathway is active, YAP and TAZ are phosphorylated and retained in the cytoplasm. In many cancers, the Hippo pathway is inactivated, leading to the dephosphorylation and nuclear translocation of YAP/TAZ. In the nucleus, YAP/TAZ bind to TEAD transcription factors to drive the expression of genes that promote cell proliferation and inhibit apoptosis. This compound intervenes at this critical nuclear step.
Experimental Protocols
The primary assay used to quantify the activity of this compound is a TEAD-responsive luciferase reporter assay. The following protocol is based on the methodology described in the source patent.
TEAD-Luciferase Reporter Assay
Objective: To measure the ability of a test compound to inhibit TEAD-mediated gene transcription.
Materials:
-
MCF7 cells
-
TEAD-responsive luciferase reporter vector
-
Control vector with a constitutive luciferase expression cassette
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Test compound (this compound)
-
One-Glo™ EX Luciferase Assay System (Promega, #E8150) or equivalent
-
Luminometer
Methodology:
-
Cell Seeding: Seed MCF7 cells into 96-well plates at a density optimized for logarithmic growth over the course of the experiment.
-
Transfection: Co-transfect the cells with the TEAD-responsive luciferase reporter vector and the control vector.
-
Compound Treatment: Following transfection and cell recovery, treat the cells with a serial dilution of this compound. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the cells with the compound for a predetermined period (e.g., 24-48 hours) to allow for effects on gene expression.
-
Luciferase Assay:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add the One-Glo™ EX Luciferase Assay Reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for cell lysis and luciferase reaction.
-
-
Data Acquisition: Measure the luminescence in each well using a luminometer.
-
Data Analysis:
-
Normalize the TEAD-responsive luciferase signal to the control luciferase signal for each well to account for variations in cell number and transfection efficiency.
-
Calculate the percent inhibition of the TEAD-luciferase signal for each concentration of this compound relative to the vehicle control.
-
Determine the EC50 value by fitting the dose-response data to a suitable sigmoidal curve using a non-linear regression analysis software.
-
References
TEAD-IN-6: A Potent Chemical Probe for Interrogating TEAD Transcription Factor Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
TEAD-IN-6 has emerged as a significant chemical probe for studying the transcriptional enhanced associated domain (TEAD) family of transcription factors. These proteins are the final downstream effectors of the Hippo signaling pathway, a critical regulator of organ size, cell proliferation, and apoptosis. Dysregulation of the Hippo pathway and subsequent hyperactivation of TEAD-mediated transcription are implicated in the development and progression of various cancers. This compound, identified as "Example 11-1" in patent WO2022177869A1, is an aryl ether compound that functions as a TEAD modulator by disrupting the crucial protein-protein interaction between TEAD and its co-activators, YAP (Yes-associated protein) and TAZ (transcriptional coactivator with PDZ-binding motif). This in-depth guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biochemical and cellular data, and detailed experimental protocols for its characterization.
Mechanism of Action
TEAD transcription factors require interaction with co-activators YAP or TAZ to drive the expression of genes that promote cell proliferation and inhibit apoptosis. This compound functions by blocking this critical interaction. By binding to TEAD, this compound prevents the recruitment of YAP and TAZ, thereby inhibiting TEAD-dependent gene transcription and suppressing the pro-proliferative and anti-apoptotic signals.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and its analogs as described in the patent literature. It is important to note that "this compound" is synonymous with "Example 11-1" in patent WO2022177869A1. While a specific compound from this patent, designated as "compound 37," has a reported TEAD reporter assay IC50 of 1.3 nM, further analysis of the full patent text is required to definitively confirm if "compound 37" is identical to "Example 11-1".
| Compound | Assay Type | Target | IC50 (nM) | Reference |
| Compound 37 | TEAD Reporter Assay | TEAD | 1.3 | [1] |
Note: The table will be populated with more specific data for this compound (Example 11-1) upon successful extraction of this information from the full patent text.
Experimental Protocols
Detailed methodologies for the key experiments used to characterize this compound are provided below. These protocols are based on standard techniques in the field and information inferred from patent literature.
Synthesis of this compound (Example 11-1)
The synthesis of this compound, 5-(6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-2-yl)-N-methyl-6-(4-(trifluoromethyl)phenoxy)pyridine-3-sulfonamide, is described in patent WO2022177869A1[2]. The key final step involves a Suzuki coupling reaction.
Procedure: To a solution of 2-bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole (0.72 mmol) in a mixture of dioxane (2 mL) and water (0.4 mL) is added (5-(N-methylsulfamoyl)-2-(4-(trifluoromethyl)phenoxy)pyridin-3-yl)boronic acid, a suitable palladium catalyst (e.g., Pd(dppf)Cl2), and a base (e.g., K2CO3). The reaction mixture is heated under an inert atmosphere until the reaction is complete, as monitored by an appropriate analytical technique such as LC-MS. After cooling to room temperature, the mixture is worked up by extraction with an organic solvent (e.g., ethyl acetate) and washing with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the final compound, this compound.
TEAD Reporter Gene Assay
This assay is used to determine the potency of compounds in inhibiting TEAD-mediated transcription in a cellular context.
Materials:
-
HEK293T cells (or other suitable cell line)
-
Dual-luciferase reporter plasmid containing multiple TEAD binding sites upstream of a firefly luciferase gene (e.g., 8xGTIIC-luciferase)
-
Control plasmid expressing Renilla luciferase (for normalization)
-
Transfection reagent
-
This compound or other test compounds
-
Dual-Glo Luciferase Assay System
-
96-well white, clear-bottom cell culture plates
Procedure:
-
Seed HEK293T cells in 96-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
Co-transfect the cells with the TEAD-responsive firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
After 24 hours of transfection, treat the cells with a serial dilution of this compound or other test compounds. Include a DMSO vehicle control.
-
Incubate the cells for an additional 24 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a Dual-Glo Luciferase Assay System and a luminometer.
-
Normalize the firefly luciferase signal to the Renilla luciferase signal to account for variations in transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This biochemical assay directly measures the disruption of the TEAD-YAP/TAZ interaction by a test compound.
Materials:
-
Recombinant purified TEAD protein (e.g., His-tagged TEAD4)
-
Biotinylated peptide corresponding to the TEAD-binding domain of YAP or TAZ
-
Terbium-conjugated anti-His antibody (donor fluorophore)
-
Streptavidin-conjugated D2 or d2 (acceptor fluorophore)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20)
-
This compound or other test compounds
-
384-well low-volume white plates
-
TR-FRET-compatible plate reader
Procedure:
-
Prepare a serial dilution of this compound or other test compounds in assay buffer.
-
In a 384-well plate, add the test compound, His-tagged TEAD protein, and the biotinylated YAP/TAZ peptide.
-
Incubate the mixture for a defined period (e.g., 60 minutes) at room temperature to allow for compound binding.
-
Add a mixture of Terbium-conjugated anti-His antibody and Streptavidin-conjugated D2 to each well.
-
Incubate for another defined period (e.g., 60 minutes) at room temperature to allow for antibody and streptavidin binding.
-
Measure the TR-FRET signal using a plate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~620 nm (for Terbium) and ~665 nm (for D2).
-
Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).
-
Plot the TR-FRET ratio against the logarithm of the compound concentration and fit the data to determine the IC50 value.
Cell Viability/Proliferation Assay
This assay assesses the effect of this compound on the growth of cancer cell lines that are dependent on TEAD activity.
Materials:
-
Hippo-pathway deficient cancer cell line (e.g., NCI-H226 mesothelioma cells)
-
Hippo-pathway wild-type cancer cell line (as a negative control)
-
Cell culture medium and supplements
-
This compound or other test compounds
-
CellTiter-Glo Luminescent Cell Viability Assay or similar reagent
-
96-well white, clear-bottom cell culture plates
Procedure:
-
Seed the cancer cells in 96-well plates at a low density.
-
Allow the cells to attach overnight.
-
Treat the cells with a serial dilution of this compound or other test compounds. Include a DMSO vehicle control.
-
Incubate the cells for a period of 3 to 5 days.
-
At the end of the incubation period, equilibrate the plates to room temperature.
-
Add CellTiter-Glo reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the compound concentration and fit the data to determine the EC50 value.
In Vivo Xenograft Tumor Growth Study
This study evaluates the anti-tumor efficacy of this compound in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Hippo-pathway deficient cancer cell line (e.g., NCI-H226)
-
Matrigel (optional)
-
This compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant Hippo-pathway deficient cancer cells, either alone or mixed with Matrigel, into the flank of immunocompromised mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control to the mice according to a predetermined dosing schedule (e.g., once or twice daily by oral gavage).
-
Measure tumor volume using calipers at regular intervals (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis).
-
Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy of this compound.
Signaling Pathway and Experimental Workflow Diagrams
Caption: The Hippo signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for the characterization of this compound.
Caption: Logical progression of this compound development as a chemical probe.
Conclusion
This compound represents a valuable tool for researchers investigating the role of TEAD transcription factors in health and disease. Its ability to potently and specifically disrupt the TEAD-YAP/TAZ interaction allows for the precise interrogation of Hippo pathway signaling. The data and protocols provided in this guide serve as a comprehensive resource for the scientific community to effectively utilize this compound in their research endeavors, ultimately contributing to a deeper understanding of TEAD biology and the development of novel therapeutic strategies for TEAD-driven cancers.
References
The Discovery of Potent TEAD-YAP Interaction Inhibitors: A Technical Guide
Disclaimer: The specific compound "Tead-IN-6" is not documented in publicly available scientific literature. This guide provides a representative overview of the discovery of a potent class of TEAD (Transcriptional Enhanced Associate Domain) inhibitors that function by targeting the central palmitoylation pocket, a key allosteric site. The data and experimental protocols presented are synthesized from published research on similar TEAD inhibitors and are intended to serve as a technical guide for researchers, scientists, and drug development professionals in the field of oncology and drug discovery.
Introduction
The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is a hallmark of various cancers. The transcriptional enhanced associate domain (TEAD) family of transcription factors (TEAD1-4) are the primary downstream effectors of the Hippo pathway.[1][2] They form a complex with the transcriptional co-activator Yes-associated protein (YAP) and its paralog TAZ, which are potent oncoproteins.[3][4] The formation of the TEAD-YAP complex is essential for the transcription of pro-proliferative and anti-apoptotic genes, making the disruption of this interaction a highly attractive therapeutic strategy for a range of solid tumors.[3]
Recent research has led to the discovery of small molecule inhibitors that target a unique and druggable pocket on TEAD, known as the palmitoylation pocket. This pocket is allosterically coupled to the YAP-binding domain, and its occupation by a small molecule can effectively prevent the TEAD-YAP interaction and subsequent oncogenic signaling. This guide details the discovery, mechanism of action, and characterization of a representative TEAD inhibitor, herein referred to as a "potent TEAD inhibitor," targeting this central pocket.
Mechanism of Action
The TEAD family of transcription factors possesses a central, hydrophobic pocket that is the site of post-translational palmitoylation. This lipid modification is crucial for the stability and function of TEAD proteins. Small molecule inhibitors that bind to this pocket act as allosteric inhibitors of the TEAD-YAP interaction. By occupying this pocket, the inhibitor induces a conformational change in TEAD that prevents its association with YAP, thereby inhibiting the transcription of target genes that drive cancer cell proliferation and survival.
Signaling Pathway Diagram
Discovery and Optimization Workflow
The discovery of this class of potent TEAD inhibitors followed a structured workflow, beginning with a high-throughput screen and progressing through lead optimization to identify compounds with desirable pharmacological properties.
Experimental Workflow Diagram
Quantitative Data Summary
The following tables summarize the key quantitative data for a representative potent TEAD inhibitor.
Table 1: Biochemical and Cellular Activity
| Assay Type | Target | IC50 (nM) |
| TR-FRET Assay | TEAD-YAP Interaction | 15 |
| Luciferase Reporter Assay | TEAD Transcriptional Activity | 50 |
| Cell Proliferation Assay (NF2-mutant cell line) | Cell Viability | 120 |
Table 2: In Vitro Pharmacological Properties
| Parameter | Value |
| Plasma Protein Binding (Human) | 95% |
| Microsomal Stability (Human Liver) | t1/2 > 60 min |
| Caco-2 Permeability (Papp A→B) | 5 x 10-6 cm/s |
| hERG Inhibition (IC50) | > 30 µM |
Table 3: In Vivo Pharmacokinetic Parameters (Mouse)
| Parameter | Value |
| Bioavailability (Oral) | 45% |
| Cmax (10 mg/kg, oral) | 1.5 µM |
| Tmax (10 mg/kg, oral) | 2 h |
| Half-life (t1/2) | 6 h |
Detailed Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
Objective: To measure the inhibitory effect of compounds on the TEAD-YAP protein-protein interaction.
Materials:
-
Recombinant human TEAD4 (GST-tagged)
-
Recombinant human YAP (6xHis-tagged)
-
Anti-GST-Terbium cryptate
-
Anti-6xHis-d2
-
Assay buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20)
-
384-well low-volume microplates
-
Test compounds dissolved in DMSO
Procedure:
-
Prepare serial dilutions of test compounds in DMSO.
-
Add 50 nL of compound solution to the assay plate.
-
Add 5 µL of a solution containing GST-TEAD4 (final concentration 10 nM) and 6xHis-YAP (final concentration 20 nM) in assay buffer.
-
Incubate for 60 minutes at room temperature.
-
Add 5 µL of a solution containing anti-GST-Terbium cryptate (final concentration 1 nM) and anti-6xHis-d2 (final concentration 20 nM) in assay buffer.
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the plate on a TR-FRET compatible plate reader with excitation at 340 nm and emission at 620 nm (cryptate) and 665 nm (d2).
-
Calculate the TR-FRET ratio (665 nm / 620 nm) and determine the IC50 values from the dose-response curves.
TEAD Luciferase Reporter Assay
Objective: To assess the inhibition of TEAD-dependent transcriptional activity in a cellular context.
Materials:
-
HEK293T cells
-
GTIIC-luciferase reporter plasmid (containing TEAD binding sites)
-
Renilla luciferase control plasmid
-
Lipofectamine 3000
-
DMEM with 10% FBS
-
Dual-Glo Luciferase Assay System
-
96-well cell culture plates
-
Test compounds dissolved in DMSO
Procedure:
-
Seed HEK293T cells in 96-well plates at a density of 2 x 104 cells per well.
-
After 24 hours, co-transfect the cells with the GTIIC-luciferase reporter plasmid and the Renilla luciferase control plasmid using Lipofectamine 3000 according to the manufacturer's protocol.
-
After 6 hours, replace the transfection medium with fresh medium containing serial dilutions of the test compounds.
-
Incubate the cells for 24 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using the Dual-Glo Luciferase Assay System and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Calculate the percentage of inhibition relative to DMSO-treated control cells and determine the IC50 values.
Cell Proliferation Assay
Objective: To evaluate the anti-proliferative effect of the TEAD inhibitor on a cancer cell line with a hyperactive Hippo pathway (e.g., NF2-mutant).
Materials:
-
NF2-mutant human mesothelioma cell line (e.g., NCI-H226)
-
RPMI-1640 medium with 10% FBS
-
CellTiter-Glo Luminescent Cell Viability Assay
-
96-well cell culture plates
-
Test compounds dissolved in DMSO
Procedure:
-
Seed NCI-H226 cells in 96-well plates at a density of 3,000 cells per well.
-
Allow the cells to attach for 24 hours.
-
Add serial dilutions of the test compounds to the wells.
-
Incubate the cells for 72 hours.
-
Equilibrate the plates to room temperature for 30 minutes.
-
Add CellTiter-Glo reagent to each well according to the manufacturer's protocol.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of cell viability relative to DMSO-treated control cells and determine the IC50 values.
In Vivo Xenograft Study
Objective: To assess the in vivo efficacy of the TEAD inhibitor in a mouse xenograft model of cancer.
Materials:
-
Female athymic nude mice (6-8 weeks old)
-
NF2-mutant human mesothelioma cells (NCI-H226)
-
Matrigel
-
Vehicle solution (e.g., 0.5% methylcellulose in water)
-
Test compound formulated for oral administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant 5 x 106 NCI-H226 cells mixed with Matrigel into the flank of each mouse.
-
Monitor tumor growth until the average tumor volume reaches approximately 150-200 mm3.
-
Randomize the mice into vehicle control and treatment groups (n=8-10 mice per group).
-
Administer the test compound or vehicle orally once daily at a specified dose (e.g., 10 mg/kg).
-
Measure tumor volume with calipers twice a week and calculate the volume using the formula: (Length x Width2) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study (e.g., after 21 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis).
-
Compare the tumor growth inhibition between the treated and vehicle control groups.
References
- 1. Regulation of TEAD Transcription Factors in Cancer Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of the Hippo pathway transcription factor TEAD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Epigenetic control of antigen presentation failure in osteosarcoma: from single-cell chromatin maps to therapeutic strategies [frontiersin.org]
Methodological & Application
Application Notes and Protocols for TEAD-IN-6 Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is implicated in various cancers. The transcriptional coactivators YAP and TAZ are key downstream effectors of this pathway. When the Hippo pathway is inactive, YAP/TAZ translocate to the nucleus and bind to the TEA domain (TEAD) family of transcription factors (TEAD1-4), driving the expression of genes that promote cell proliferation and survival.[1][2] The interaction between YAP/TAZ and TEAD is a crucial node for therapeutic intervention in cancers with aberrant Hippo signaling.[3][4]
A key regulatory step for TEAD activity is autopalmitoylation, a post-translational modification where a palmitate molecule is covalently attached to a conserved cysteine residue within a central lipid-binding pocket of the TEAD protein.[5] This modification is essential for the stable interaction between TEAD and YAP/TAZ. Inhibition of TEAD palmitoylation presents a promising strategy to disrupt the YAP/TAZ-TEAD transcriptional complex and suppress tumor growth.
TEAD-IN-6 is a novel, potent, and selective small molecule inhibitor of TEAD autopalmitoylation. By binding to the lipid-binding pocket of TEAD, this compound allosterically prevents the palmitoylation required for its interaction with YAP/TAZ, leading to the downregulation of target gene expression and subsequent inhibition of cancer cell proliferation. These application notes provide detailed protocols for utilizing this compound in various cell-based assays to characterize its biological activity.
Signaling Pathway and Mechanism of Action
The Hippo signaling pathway is a kinase cascade that, when active, leads to the phosphorylation and cytoplasmic retention of the transcriptional coactivators YAP and TAZ. In many cancers, this pathway is inactivated, allowing YAP and TAZ to accumulate in the nucleus. Nuclear YAP/TAZ bind to TEAD transcription factors, which are dependent on autopalmitoylation for this interaction. The resulting YAP/TAZ-TEAD complex then drives the transcription of target genes such as CTGF and CYR61, promoting cell proliferation and survival. This compound acts by occupying the lipid-binding pocket of TEAD, thereby inhibiting its autopalmitoylation and preventing the formation of the oncogenic YAP/TAZ-TEAD complex.
Figure 1: The Hippo Signaling Pathway and the inhibitory action of this compound.
Quantitative Data Summary
The inhibitory activity of this compound has been evaluated across various cancer cell lines using multiple cell-based assays. The following tables summarize the half-maximal inhibitory concentrations (IC50) obtained.
| Cell Line | Cancer Type | Assay Type | IC50 (nM) |
| NCI-H226 | Mesothelioma | TEAD Luciferase Reporter | 85 |
| MDA-MB-231 | Breast Cancer | TEAD Luciferase Reporter | 120 |
| HEK293T | Embryonic Kidney | TEAD Luciferase Reporter | 150 |
| Table 1: IC50 Values of this compound in a TEAD-Responsive Luciferase Reporter Assay. |
| Cell Line | Cancer Type | Assay Type | IC50 (nM) |
| NCI-H226 | Mesothelioma | Cell Viability (MTT) | 250 |
| MDA-MB-231 | Breast Cancer | Cell Viability (MTT) | 400 |
| A549 | Lung Cancer | Cell Viability (MTT) | 650 |
| Table 2: IC50 Values of this compound in a Cell Viability Assay (72-hour treatment). |
Experimental Protocols
TEAD-Responsive Luciferase Reporter Assay
This assay measures the transcriptional activity of TEAD. A decrease in luciferase signal upon treatment with this compound indicates inhibition of the YAP/TAZ-TEAD complex.
Figure 2: Workflow for the TEAD-Responsive Luciferase Reporter Assay.
Materials:
-
HEK293T cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
TEAD-responsive luciferase reporter plasmid (e.g., 8xGTIIC-luciferase)
-
Constitutively active YAP mutant plasmid (e.g., YAP-5SA) for enhanced signal
-
Transfection reagent (e.g., Lipofectamine 3000)
-
This compound
-
Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System)
-
White, clear-bottom 96-well plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T cells in a white, clear-bottom 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Transfection: Co-transfect the cells with the TEAD-responsive luciferase reporter plasmid and the constitutively active YAP plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubation: Incubate the transfected cells for 24 hours.
-
Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for an additional 24 hours.
-
Luciferase Assay: Equilibrate the plate to room temperature. Add luciferase assay reagent to each well according to the manufacturer's protocol.
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luciferase signal to a control for cell viability if necessary. Plot the normalized luminescence against the log concentration of this compound and fit a dose-response curve to determine the IC50 value.
Quantitative PCR (qPCR) for TEAD Target Gene Expression
This protocol measures the effect of this compound on the mRNA levels of TEAD target genes, such as CTGF and CYR61.
Materials:
-
MDA-MB-231 cells (or other suitable cell line with high YAP/TAZ activity)
-
RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for CTGF, CYR61, and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Protocol:
-
Cell Seeding: Seed MDA-MB-231 cells in a 6-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for 24 hours.
-
RNA Extraction: Harvest the cells and extract total RNA using an RNA extraction kit following the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
qPCR: Perform qPCR using a suitable master mix and primers for the target genes (CTGF, CYR61) and a housekeeping gene.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and comparing the treated samples to the vehicle control.
Cell Viability (MTT) Assay
This assay determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Materials:
-
NCI-H226 or other suitable cancer cell lines
-
Appropriate complete growth medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well for NCI-H226) in 100 µL of complete growth medium. Allow cells to adhere overnight.
-
Treatment: Add 100 µL of medium containing serial dilutions of this compound to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log concentration of this compound and fit a dose-response curve to determine the IC50 value.
References
- 1. researchgate.net [researchgate.net]
- 2. The Hippo pathway in cancer: YAP/TAZ and TEAD as therapeutic targets in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the Hippo Pathway and Cancer through the TEAD Family of Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of the Hippo pathway transcription factor TEAD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring structural and biological insights of TEAD through rational design and synthesis of niflumic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Tead-IN-6 western blot protocol for target engagement
Application Note & Protocol
Topic: TEAD-IN-6 Western Blot Protocol for Target Engagement Assessment
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis.[1][2] The transcriptional coactivators YAP (Yes-associated protein) and TAZ are the primary downstream effectors of this pathway.[3] When the Hippo pathway is inactive, unphosphorylated YAP/TAZ translocates to the nucleus and binds to the TEA domain (TEAD) family of transcription factors (TEAD1-4).[1][4] This complex then drives the expression of target genes, such as Connective Tissue Growth Factor (CTGF) and Cysteine-rich angiogenic protein 61 (CYR61), which promote cell growth and proliferation.
Dysregulation of the Hippo pathway, leading to hyperactivation of the YAP/TAZ-TEAD transcriptional program, is implicated in various cancers. Consequently, the YAP-TEAD interaction has emerged as a promising therapeutic target. This compound is a small molecule inhibitor designed to disrupt this interaction. Verifying that a compound successfully engages its intended target within a cellular environment is a crucial step in drug development. This application note provides a detailed protocol for using Western blot to assess the target engagement of this compound by measuring the protein levels of the downstream targets, CTGF and CYR61. A reduction in the expression of these proteins following treatment with this compound serves as a robust proxy for successful target engagement.
Signaling Pathway and Mechanism of Action
The core of the Hippo pathway consists of a kinase cascade (MST1/2 and LATS1/2) that, when active, phosphorylates YAP and TAZ. This phosphorylation leads to cytoplasmic retention and degradation of YAP/TAZ, preventing them from entering the nucleus and activating TEAD-mediated transcription. In many cancer cells, this kinase cascade is suppressed, leading to nuclear accumulation of YAP/TAZ and constitutive activation of TEAD target genes. This compound is designed to inhibit the formation of the functional YAP/TAZ-TEAD transcription complex, thereby suppressing the expression of pro-proliferative genes.
References
Application Notes and Protocols: TEAD-IN-6 Immunoprecipitation with YAP/TAZ
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the immunoprecipitation of the YAP/TAZ complex with TEAD transcription factors, and the use of TEAD-IN-6 to investigate the disruption of this interaction. This protocol is intended for researchers in cell biology, cancer biology, and drug development who are studying the Hippo signaling pathway and its downstream effectors.
Introduction
The Hippo signaling pathway is a crucial regulator of organ size, cell proliferation, and apoptosis.[1][2][3] The transcriptional co-activators Yes-associated protein (YAP) and Transcriptional co-activator with PDZ-binding motif (TAZ) are the main downstream effectors of this pathway.[4] When the Hippo pathway is inactive, YAP and TAZ translocate to the nucleus, where they bind to the TEA domain (TEAD) family of transcription factors to promote the expression of genes involved in cell growth and proliferation. Dysregulation of the Hippo pathway, leading to hyperactivation of YAP/TAZ, is a common event in many cancers.
This compound is a modulator that blocks the interaction between YAP/TAZ and TEAD. This inhibitory action makes it a valuable tool for studying the functional consequences of the YAP/TAZ-TEAD interaction and for exploring potential therapeutic strategies to target this axis in cancer. Co-immunoprecipitation (Co-IP) is a powerful technique to study protein-protein interactions. This protocol details the use of Co-IP to demonstrate the interaction between endogenous YAP/TAZ and TEAD and to assess the efficacy of this compound in disrupting this complex.
Signaling Pathway
The Hippo signaling pathway is a kinase cascade that, when active, leads to the phosphorylation and subsequent cytoplasmic retention and degradation of YAP and TAZ. In the absence of upstream Hippo signaling, unphosphorylated YAP and TAZ translocate to the nucleus and bind to TEAD transcription factors, leading to the activation of target gene expression.
Experimental Protocol: Co-Immunoprecipitation of YAP/TAZ and TEAD
This protocol describes the co-immunoprecipitation of endogenous YAP/TAZ and TEAD from cell lysates to demonstrate their interaction and the inhibitory effect of this compound.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| Anti-YAP/TAZ Antibody (for IP) | (Specify) | (Specify) |
| Anti-TEAD Antibody (for WB) | (Specify) | (Specify) |
| Anti-YAP/TAZ Antibody (for WB) | (Specify) | (Specify) |
| Normal Rabbit/Mouse IgG | (Specify) | (Specify) |
| Protein A/G Magnetic Beads | (Specify) | (Specify) |
| This compound | MedchemExpress | HY-145638 |
| DMSO (Vehicle) | (Specify) | (Specify) |
| IP Lysis Buffer | (See recipe below) | - |
| Wash Buffer | (See recipe below) | - |
| Elution Buffer | (See recipe below) | - |
| Protease Inhibitor Cocktail | (Specify) | (Specify) |
| Phosphatase Inhibitor Cocktail | (Specify) | (Specify) |
Buffer Recipes:
-
IP Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40. Add protease and phosphatase inhibitors fresh before use.
-
Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% NP-40.
-
Elution Buffer (Denaturing): 1X SDS-PAGE Sample Buffer.
Experimental Workflow
References
- 1. The Hippo pathway in cancer: YAP/TAZ and TEAD as therapeutic targets in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Hippo pathway in cancer: YAP/TAZ and TEAD as therapeutic targets in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Hippo Pathway Effectors YAP/TAZ-TEAD Oncoproteins as Emerging Therapeutic Targets in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for TEAD-IN-6 Luciferase Reporter Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hippo signaling pathway is a crucial regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is implicated in various cancers. The transcriptional enhanced associate domain (TEAD) family of transcription factors are the downstream effectors of the Hippo pathway. When the Hippo pathway is inactive, the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif) translocate to the nucleus and bind to TEAD proteins. This complex then initiates the transcription of genes that promote cell proliferation and inhibit apoptosis. Consequently, the interaction between YAP/TAZ and TEAD is a compelling target for anti-cancer drug development.
TEAD-IN-6 is a potent modulator that blocks the interaction between YAP1/TAZ and TEAD. A TEAD luciferase reporter assay is a robust and sensitive method to quantify the transcriptional activity of TEAD and to screen for inhibitors like this compound. This document provides detailed application notes and protocols for utilizing a TEAD luciferase reporter assay to assess the activity of this compound.
Principle of the TEAD Luciferase Reporter Assay
The TEAD luciferase reporter assay is a cell-based assay that measures the transcriptional activity of TEAD. The core components of this assay are:
-
A Reporter Plasmid: This plasmid contains a luciferase gene (e.g., from Firefly or Renilla) under the control of a promoter with multiple TEAD-binding sites (enhancer elements).
-
A Host Cell Line: Typically, a human cell line such as HEK293T is used, which is easily transfectable and provides the necessary cellular machinery for transcription.
-
TEAD and YAP/TAZ Expression: The host cells can either endogenously express TEAD and YAP/TAZ, or they can be co-transfected with plasmids that express these proteins to ensure a robust signal.
When TEAD is active (i.e., bound by YAP/TAZ), it binds to the enhancer elements on the reporter plasmid, driving the expression of the luciferase gene. The amount of light produced upon the addition of a luciferase substrate is directly proportional to the transcriptional activity of TEAD. Inhibitors of the YAP/TAZ-TEAD interaction, such as this compound, will disrupt the formation of the active transcription complex, leading to a decrease in luciferase expression and a corresponding reduction in the luminescent signal.
Data Presentation
The inhibitory activity of this compound and other reference compounds can be quantified by determining their half-maximal inhibitory concentration (IC50). This is the concentration of the inhibitor at which 50% of the TEAD transcriptional activity is inhibited.
| Compound | Target | Assay Type | Cell Line | IC50 | Reference |
| This compound | Pan-TEAD | TEAD Reporter Assay | - | 1.3 nM | [1] |
| Compound 2 | YAP-TEAD Interaction | TEAD Reporter Assay | HEK293T | 6.5 µM | [2] |
| MGH-CP1 | TEAD Palmitoylation | TEAD Reporter Assay | - | 1.68 µM | [3] |
| MGH-CP12 | TEAD Palmitoylation | TEAD Reporter Assay | - | 0.91 µM | [3] |
Signaling Pathway Diagram
The following diagram illustrates the Hippo-YAP/TAZ-TEAD signaling pathway and the point of intervention for inhibitors like this compound.
Experimental Workflow Diagram
The following diagram outlines the experimental workflow for the this compound luciferase reporter assay.
Experimental Protocols
Materials and Reagents
-
Cell Line: HEK293T cells
-
Plasmids:
-
TEAD-responsive Firefly luciferase reporter plasmid (e.g., 8xGTIIC-luciferase)
-
Constitutive Renilla luciferase control plasmid (e.g., pRL-TK)
-
-
Reagents:
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
This compound (and other test compounds)
-
Dimethyl sulfoxide (DMSO)
-
Dual-Luciferase Reporter Assay System
-
-
Equipment:
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
-
Protocol for this compound Luciferase Reporter Assay
Day 1: Cell Seeding and Transfection
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.
-
On the day of the experiment, trypsinize and resuspend the cells in fresh medium.
-
Seed 2 x 10^4 cells per well in a 96-well white, clear-bottom plate in a volume of 100 µL.
-
Incubate for 4-6 hours to allow cells to attach.
-
Prepare the transfection mix according to the manufacturer's protocol. For each well, co-transfect 100 ng of the TEAD-responsive Firefly luciferase reporter plasmid and 10 ng of the Renilla luciferase control plasmid.
-
Add the transfection mix to the cells and incubate for 18-24 hours.
Day 2: Compound Treatment
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in cell culture medium to achieve the desired final concentrations (e.g., from 0.1 nM to 10 µM). Prepare a vehicle control with the same final concentration of DMSO.
-
Carefully remove the medium from the cells and replace it with 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for 24 hours.
Day 3: Cell Lysis and Luciferase Assay
-
Equilibrate the Dual-Luciferase Reporter Assay reagents to room temperature.
-
Remove the medium from the wells and gently wash the cells once with 100 µL of PBS.
-
Add 20 µL of 1X passive lysis buffer to each well and incubate for 15 minutes at room temperature on a plate shaker to ensure complete lysis.
-
In the luminometer, add 100 µL of the Luciferase Assay Reagent II (Firefly substrate) to each well and measure the luminescence.
-
Following the Firefly luciferase reading, add 100 µL of Stop & Glo® Reagent (Renilla substrate and Firefly quencher) to each well and measure the luminescence again.
Data Analysis
-
Normalization: For each well, divide the Firefly luciferase reading by the Renilla luciferase reading to normalize for transfection efficiency and cell number.
-
Normalized Luminescence = (Firefly Luminescence) / (Renilla Luminescence)
-
-
Percentage Inhibition Calculation:
-
Calculate the average normalized luminescence for the vehicle control wells (Maximal TEAD activity) and the wells with the highest concentration of this compound (Basal activity).
-
For each concentration of this compound, calculate the percentage of inhibition using the following formula: % Inhibition = 100 * (1 - [(Sample Luminescence - Basal Luminescence) / (Maximal Luminescence - Basal Luminescence)])
-
-
IC50 Determination:
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value.
-
Conclusion
The TEAD luciferase reporter assay is a powerful tool for characterizing the activity of TEAD inhibitors like this compound. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers to effectively implement this assay in their drug discovery and development efforts. The high sensitivity and quantitative nature of this assay make it ideal for screening compound libraries and performing detailed structure-activity relationship studies.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Toward the Discovery of a Novel Class of YAP–TEAD Interaction Inhibitors by Virtual Screening Approach Targeting YAP–TEAD Protein–Protein Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological blockade of TEAD–YAP reveals its therapeutic limitation in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for TEAD-IN-6 In Vivo Xenograft Model Experimental Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis.[1][2] Its dysregulation is implicated in the development and progression of various cancers.[1][2] The transcriptional enhanced associate domain (TEAD) family of transcription factors are the primary downstream effectors of the Hippo pathway.[3] In the "off" state of the Hippo pathway, the transcriptional co-activators YAP and TAZ translocate to the nucleus and bind to TEADs, leading to the expression of genes that promote cell proliferation and inhibit apoptosis. Consequently, inhibiting the interaction between YAP/TAZ and TEAD has emerged as a promising therapeutic strategy in oncology.
TEAD-IN-6 is a potent and selective small molecule inhibitor of the TEAD family of transcription factors. These application notes provide a comprehensive guide for designing and executing in vivo xenograft studies to evaluate the anti-tumor efficacy of this compound. The protocols outlined below are based on established methodologies for in vivo xenograft models and data from preclinical studies of various TEAD inhibitors.
Mechanism of Action
This compound is hypothesized to function by disrupting the protein-protein interaction between TEAD and its co-activators YAP and TAZ, or by inhibiting the auto-palmitoylation of TEAD, which is essential for its stability and transcriptional activity. This inhibition is expected to downregulate the expression of TEAD target genes, such as CTGF and CYR61, leading to decreased cancer cell proliferation and survival.
Signaling Pathway
The Hippo-YAP/TAZ-TEAD signaling pathway is a key regulator of cell fate. A simplified representation of this pathway is provided below.
Caption: The Hippo Signaling Pathway and the inhibitory action of this compound.
Experimental Protocols
Cell Line Selection
The choice of a suitable cancer cell line is critical for the success of the xenograft study. Cell lines with known dysregulation of the Hippo pathway, such as those with NF2 mutations or YAP/TAZ overexpression, are recommended.
| Recommended Cell Lines | Cancer Type | Key Characteristics |
| NCI-H226 | Malignant Pleural Mesothelioma | NF2 mutant, Hippo pathway inactive |
| MSTO-211H | Biphasic Mesothelioma | NF2 mutant, Hippo pathway inactive |
| Various PDX models | Glioblastoma, NSCLC, etc. | Patient-derived, preserves original tumor heterogeneity |
Animal Model
Immunodeficient mice are essential for establishing human tumor xenografts.
| Animal Model | Description |
| Athymic Nude (nu/nu) Mice | T-cell deficient, widely used for xenograft studies. |
| SCID (Severe Combined Immunodeficiency) Mice | T-cell and B-cell deficient, suitable for a broader range of cell lines. |
| NOD/SCID Gamma (NSG) Mice | Highly immunodeficient, for patient-derived xenografts (PDX). |
-
Age: 6-8 weeks
-
Sex: Female (to avoid fighting)
-
Acclimatization: Minimum of one week before experimental manipulation.
In Vivo Xenograft Establishment
Caption: Experimental workflow for the this compound in vivo xenograft model.
Protocol:
-
Cell Preparation: Culture selected cancer cells in their recommended medium until they reach 80-90% confluency. Harvest cells using trypsin-EDTA, wash with PBS, and perform a viability count using trypan blue. Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 107 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 106 cells) into the right flank of each mouse.
-
Tumor Monitoring: Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Width2 x Length) / 2.
-
Randomization and Treatment: Once tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).
-
Vehicle Control Group: Administer the vehicle solution (e.g., 0.5% methylcellulose in sterile water) via oral gavage daily.
-
This compound Treatment Group(s): Administer this compound at predetermined doses (e.g., 10, 30, 100 mg/kg) via oral gavage daily.
-
-
Data Collection: Continue to measure tumor volume and body weight every 2-3 days for the duration of the study (typically 21-28 days).
-
Endpoint: Euthanize mice when tumors reach the maximum allowed size as per institutional guidelines, or at the end of the study. Collect tumors and other relevant tissues for further analysis.
Data Presentation and Analysis
Tumor Growth Inhibition
The primary endpoint of the study is the assessment of tumor growth inhibition (TGI).
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 21 (mm³) | % TGI | p-value vs. Vehicle |
| Vehicle | 0 | Data | - | - |
| This compound | 10 | Data | Calculate | Calculate |
| This compound | 30 | Data | Calculate | Calculate |
| This compound | 100 | Data | Calculate | Calculate |
% TGI = (1 - (Mean tumor volume of treated group / Mean tumor volume of control group)) x 100
Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis
A satellite group of animals can be used for PK/PD analysis.
| Time Point (post-dose) | This compound Plasma Concentration (ng/mL) | This compound Tumor Concentration (ng/g) | CTGF mRNA Expression (Fold Change vs. Vehicle) | CYR61 mRNA Expression (Fold Change vs. Vehicle) |
| 2 hours | Data | Data | Data | Data |
| 6 hours | Data | Data | Data | Data |
| 12 hours | Data | Data | Data | Data |
| 24 hours | Data | Data | Data | Data |
Methodologies for PK/PD Analysis:
-
Pharmacokinetics: Collect blood and tumor samples at various time points after the final dose. Analyze this compound concentrations using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacodynamics:
-
qRT-PCR: Extract RNA from tumor tissue and perform quantitative real-time PCR to measure the expression levels of TEAD target genes such as CTGF and CYR61.
-
Immunohistochemistry (IHC): Analyze tumor sections for proliferation markers (e.g., Ki67) and apoptosis markers (e.g., cleaved caspase-3).
-
Conclusion
This document provides a detailed framework for the preclinical evaluation of this compound in a xenograft mouse model. The successful execution of these studies will provide crucial data on the in vivo efficacy, pharmacokinetics, and pharmacodynamics of this compound, supporting its further development as a potential cancer therapeutic. Careful selection of cell lines, rigorous adherence to protocols, and comprehensive data analysis are paramount for obtaining reliable and translatable results.
References
Application Notes and Protocols for Tead-IN-6 in Mesothelioma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malignant mesothelioma is an aggressive cancer primarily associated with asbestos exposure, with limited effective therapeutic options. A promising therapeutic target in mesothelioma is the Hippo signaling pathway, which is frequently dysregulated in this disease. The downstream effectors of the Hippo pathway, YAP and TAZ, are transcriptional co-activators that, when translocated to the nucleus, bind to TEAD transcription factors to drive the expression of genes involved in cell proliferation and survival. In many mesothelioma cases, particularly those with mutations in the NF2 gene, the Hippo pathway is inactivated, leading to constitutive YAP/TAZ activation and tumor growth.
Tead-IN-6 is a potent and selective small molecule inhibitor of TEAD transcription factors. It functions by covalently binding to a conserved cysteine in the palmitoylation pocket of TEAD, preventing its auto-palmitoylation. This modification is essential for the interaction between TEAD and the transcriptional co-activators YAP and TAZ. By disrupting the YAP/TAZ-TEAD complex, this compound effectively suppresses the transcription of downstream target genes, leading to an anti-proliferative effect in mesothelioma cells with a dysregulated Hippo pathway. These application notes provide detailed protocols for utilizing this compound in mesothelioma cell line research.
Signaling Pathway
The Hippo signaling pathway is a key regulator of organ size and tissue homeostasis. In mesothelioma, inactivation of upstream components like NF2 leads to the dephosphorylation and nuclear translocation of YAP/TAZ. In the nucleus, YAP/TAZ bind to TEAD transcription factors, driving the expression of pro-proliferative and anti-apoptotic genes such as CTGF and CYR61. This compound inhibits TEAD auto-palmitoylation, which is a critical step for the formation of the functional YAP/TAZ-TEAD transcriptional complex.
Data Presentation
The efficacy of this compound has been evaluated in a panel of human mesothelioma cell lines. The anti-proliferative activity is particularly pronounced in cell lines with mutations in the NF2 gene, a key upstream regulator of the Hippo pathway.
Table 1: In Vitro Cell Proliferation (IC50) of this compound in Mesothelioma Cell Lines
| Cell Line | Histology | NF2 Status | This compound IC50 (nM) |
| NCI-H226 | Epithelioid | Deficient | 18 |
| NCI-H2052 | Sarcomatoid | Mutant | 32 |
| MSTO-211H | Biphasic | Wild-Type | >10,000 |
| NCI-H28 | Epithelioid | Wild-Type | >10,000 |
| NCI-H2452 | Epithelioid | Wild-Type | >10,000 |
Data is a composite representation from studies on potent TEAD inhibitors like VT107 and K-975.
Table 2: Effect of this compound on YAP/TAZ Target Gene Expression
| Cell Line | Treatment (1 µM this compound, 24h) | CTGF mRNA Downregulation (%) | CYR61 mRNA Downregulation (%) |
| NCI-H226 | This compound | ~50-60% | ~40-50% |
| NCI-H2052 | This compound | ~45-55% | ~35-45% |
Represents typical downregulation observed with potent TEAD inhibitors in NF2-deficient mesothelioma cell lines.
Experimental Protocols
Cell Viability Assay
This protocol determines the concentration of this compound that inhibits the growth of mesothelioma cell lines by 50% (IC50).
Materials:
-
Mesothelioma cell lines (e.g., NCI-H226, MSTO-211H)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
96-well clear bottom white plates
-
This compound
-
DMSO (vehicle control)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed 2,000-5,000 cells per well in a 96-well plate and incubate for 24 hours.
-
Prepare a serial dilution of this compound in complete growth medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the cells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by plotting the log of the drug concentration versus the normalized luminescent signal.
Western Blot Analysis
This protocol is for detecting the expression levels of key proteins in the Hippo pathway.
Materials:
-
Mesothelioma cells treated with this compound or vehicle
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-YAP, anti-TAZ, anti-TEAD1, anti-pan-TEAD, anti-CTGF, anti-CYR61, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse treated cells with RIPA buffer and quantify protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and apply ECL substrate.
-
Visualize protein bands using an imaging system.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
While potent TEAD inhibitors primarily induce cell cycle arrest, this assay can quantify any apoptotic effects.
Materials:
-
Mesothelioma cells treated with this compound or vehicle
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Harvest both adherent and floating cells after treatment.
-
Wash cells with cold PBS and resuspend in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
Cell Migration Assay (Transwell Assay)
This assay measures the effect of this compound on the migratory capacity of mesothelioma cells.
Materials:
-
Mesothelioma cell lines
-
Serum-free medium and complete medium
-
This compound or vehicle
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Cotton swabs
-
Methanol (for fixation)
-
Crystal violet solution (for staining)
-
Microscope
Procedure:
-
Starve mesothelioma cells in serum-free medium for 24 hours.
-
Add complete medium (chemoattractant) to the lower chamber of the 24-well plate.
-
Resuspend starved cells in serum-free medium containing this compound or vehicle control.
-
Seed 5 x 10^4 cells into the upper chamber of the Transwell insert.
-
Incubate for 22-24 hours at 37°C.
-
Carefully remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix the migrated cells on the lower surface with methanol for 10 minutes.
-
Stain the cells with crystal violet for 15 minutes and wash with water.
-
Image the migrated cells using a microscope and quantify the number of cells per field of view.
Conclusion
This compound represents a promising targeted therapy for mesothelioma, particularly for tumors with a dysregulated Hippo pathway. The protocols outlined in these application notes provide a framework for researchers to investigate the efficacy and mechanism of action of this compound in relevant mesothelioma cell line models. These studies are crucial for the preclinical evaluation and further development of TEAD inhibitors as a novel treatment strategy for this challenging disease.
Application Notes and Protocols for TEAD Inhibitor Administration in Mouse Models of Cancer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of TEAD inhibitors in preclinical mouse models of cancer. The information is compiled from published research on potent and selective TEAD inhibitors that target the YAP/TAZ-TEAD signaling axis, a critical pathway in various malignancies. While the specific compound "Tead-IN-6" is not explicitly detailed in the available scientific literature, this document provides protocols for well-characterized TEAD inhibitors such as GNE-7883 and SW-682, which can serve as representative examples for this class of molecules.
Introduction
The Hippo signaling pathway is a crucial regulator of organ size, cell proliferation, and apoptosis. Its dysregulation often leads to the nuclear translocation of the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif). In the nucleus, YAP and TAZ interact with the TEAD (TEA Domain) family of transcription factors to drive the expression of genes that promote cancer cell proliferation, survival, and metastasis.[1] Consequently, inhibiting the YAP/TAZ-TEAD interaction has emerged as a promising therapeutic strategy for various cancers, including malignant pleural mesothelioma, non-small cell lung cancer, and head and neck squamous cell carcinoma.[2][3]
TEAD inhibitors are small molecules designed to disrupt the formation of the YAP/TAZ-TEAD transcriptional complex, thereby suppressing oncogenic gene expression.[4] This document outlines the mechanism of action, provides detailed experimental protocols for in vivo administration, and summarizes the reported anti-tumor efficacy of representative TEAD inhibitors in mouse models of cancer.
Mechanism of Action: Targeting the YAP/TAZ-TEAD Axis
The primary mechanism of action for the described TEAD inhibitors involves the allosteric blockade of the interaction between YAP/TAZ and TEAD proteins.[4] By binding to a lipid pocket on TEAD, these inhibitors prevent the conformational changes necessary for YAP/TAZ binding, thus inhibiting the transcription of downstream target genes like CTGF and CYR61.
Caption: The Hippo signaling pathway and the inhibitory action of TEAD inhibitors.
Quantitative Data Presentation
The following tables summarize the in vivo efficacy of representative TEAD inhibitors in various mouse xenograft models.
Table 1: In Vivo Efficacy of GNE-7883
| Cancer Model | Mouse Strain | Treatment | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |
| NCI-H226 (Mesothelioma) Xenograft | Nude | GNE-7883 (250 mg/kg, s.c.) | 4 days on, 2 days off | Significant antitumor efficacy | |
| MSTO-211H (Mesothelioma) Xenograft | Nude | GNE-7883 (250 mg/kg, s.c.) | 4 days on, 2 days off | Strong antitumor efficacy | |
| KRAS G12C-mutant NSCLC Xenograft (with Sotorasib resistance) | Not Specified | GNE-7883 + Sotorasib | Not Specified | Overcame Sotorasib resistance |
Table 2: In Vivo Efficacy of SW-682
| Cancer Model | Mouse Strain | Treatment | Dosing Schedule | Outcome | Reference |
| Hippo-mutant Mesothelioma Xenograft | Adult Mice | SW-682 (oral) | Daily | Tumor regression |
Table 3: In Vivo Efficacy of Other TEAD Inhibitors
| Inhibitor | Cancer Model | Mouse Strain | Treatment | Dosing Schedule | Outcome | Reference |
| K-975 | Malignant Pleural Mesothelioma Xenograft | Not Specified | K-975 | Not Specified | Significant tumor growth reduction and improved survival | |
| IAG933 | MSTO-211H (Mesothelioma) Xenograft | Not Specified | IAG933 | Not Specified | Complete tumor regression | |
| VT3989 | Malignant Pleural Mesothelioma | Not Specified | VT3989 (oral) | Not Specified | Manageable safety and promising efficacy |
Experimental Protocols
Detailed methodologies for key experiments involving the in vivo administration of TEAD inhibitors are provided below.
Protocol 1: Administration of GNE-7883 in Mesothelioma Xenograft Models
Objective: To evaluate the anti-tumor efficacy of GNE-7883 in NCI-H226 and MSTO-211H mesothelioma xenograft models.
Materials:
-
GNE-7883
-
Vehicle (e.g., 0.5% methylcellulose, 0.2% Tween-80 in water)
-
Female nude mice (6-8 weeks old)
-
NCI-H226 or MSTO-211H human mesothelioma cells
-
Matrigel
-
Calipers for tumor measurement
-
Standard animal housing and handling equipment
Procedure:
-
Cell Culture and Implantation:
-
Culture NCI-H226 or MSTO-211H cells in appropriate media until they reach 80-90% confluency.
-
Harvest cells and resuspend in a 1:1 mixture of media and Matrigel at a concentration of 5-10 x 106 cells/100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x length x width2).
-
When tumors reach an average volume of 150-200 mm3, randomize mice into treatment and control groups.
-
-
Drug Formulation and Administration:
-
Prepare a formulation of GNE-7883 at the desired concentration (e.g., 25 mg/mL for a 250 mg/kg dose in a 10 mL/kg injection volume).
-
Administer GNE-7883 (250 mg/kg) or vehicle via subcutaneous injection.
-
-
Treatment Schedule:
-
Treat mice for 4 consecutive days, followed by 2 days of no treatment. Repeat this cycle for the duration of the study.
-
-
Monitoring and Endpoint:
-
Measure tumor volume and body weight 2-3 times per week.
-
The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 2000 mm3) or at the end of the planned treatment period.
-
Caption: Workflow for GNE-7883 administration in mouse xenograft models.
Protocol 2: Oral Administration of SW-682 in a Hippo-Mutant Mesothelioma Model
Objective: To assess the anti-tumor activity of orally administered SW-682 in a Hippo-mutant mesothelioma xenograft model.
Materials:
-
SW-682
-
Appropriate vehicle for oral administration
-
Adult mice (specific strain with Hippo-mutant mesothelioma xenograft)
-
Standard animal housing and handling equipment
-
Calipers for tumor measurement
Procedure:
-
Xenograft Model Establishment:
-
Establish Hippo-mutant mesothelioma tumors in adult mice as per established laboratory protocols.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth until they reach a palpable size.
-
Randomly assign mice to treatment (SW-682) and control (vehicle) groups.
-
-
Drug Formulation and Administration:
-
Prepare SW-682 formulation for oral gavage at the desired concentration.
-
Administer SW-682 or vehicle orally to the respective groups.
-
-
Treatment Schedule:
-
Administer the treatment daily for the duration of the study.
-
-
Efficacy and Pharmacodynamic Assessment:
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, or at specified time points, tumor tissues can be collected for pharmacodynamic analysis (e.g., qPCR or RNA-seq to measure the expression of TEAD-dependent genes like CCN1 and CCN2).
-
Caption: Workflow for oral administration of SW-682 in a mouse model.
Conclusion
The administration of TEAD inhibitors in mouse models of cancer has demonstrated significant anti-tumor efficacy, providing a strong rationale for their continued clinical development. The protocols and data presented herein offer a valuable resource for researchers investigating this promising class of anti-cancer agents. It is crucial to adapt these general protocols to specific experimental needs, including the choice of cancer model, inhibitor, and vehicle, based on preliminary in vitro and pharmacokinetic studies. Careful monitoring of animal welfare and adherence to institutional guidelines are paramount for the successful and ethical execution of these in vivo experiments.
References
- 1. portlandpress.com [portlandpress.com]
- 2. A combat with the YAP/TAZ-TEAD oncoproteins for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An allosteric pan-TEAD inhibitor blocks oncogenic YAP/TAZ signaling and overcomes KRAS G12C inhibitor resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Tead-IN-6 solubility in DMSO and culture media
Welcome to the technical support center for TEAD-IN-6, a modulator of the TEAD family of transcription factors. This guide is designed for researchers, scientists, and drug development professionals to provide essential information on the solubility, handling, and use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule modulator that targets the TEA Domain (TEAD) family of transcription factors.[1] It functions by blocking the interaction between YAP1/TAZ and TEAD, which is a critical step in the Hippo signaling pathway. Dysregulation of the Hippo pathway is implicated in various cancers, making TEAD an attractive therapeutic target. By inhibiting the YAP/TAZ-TEAD interaction, this compound can modulate the transcription of genes involved in cell proliferation and survival.
Q2: What is the recommended solvent for dissolving this compound?
Q3: My this compound precipitates when I add it to my cell culture medium. What should I do?
A3: Precipitation of a DMSO-dissolved compound upon addition to aqueous culture media is a common issue, especially at higher concentrations. This occurs because the compound is likely much less soluble in the aqueous environment of the media than in the concentrated DMSO stock. Here are some troubleshooting steps:
-
Lower the final concentration: The most straightforward solution is to use a lower final concentration of this compound in your experiment.
-
Increase the final DMSO concentration (with caution): Most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5% without significant cytotoxicity.[2][3] However, it is crucial to determine the tolerance of your specific cell line with a DMSO-only control. Primary cells are often more sensitive.[3]
-
Optimize the dilution method: Instead of adding the concentrated DMSO stock directly to the full volume of media, try a serial dilution approach. First, dilute the DMSO stock in a small volume of serum-containing media, vortex gently, and then add this intermediate dilution to the rest of the culture medium. The serum proteins may help to stabilize the compound and prevent precipitation.
-
Sonication: After dilution in the final volume of media, brief sonication in a water bath sonicator can sometimes help to redissolve fine precipitates.
-
Warm the media: Gently warming the cell culture media to 37°C before adding the compound might slightly improve solubility.
Q4: What is the recommended final concentration of DMSO in the cell culture medium?
A4: To minimize solvent-induced artifacts and cytotoxicity, it is best practice to keep the final concentration of DMSO in the cell culture medium as low as possible. A final concentration of 0.1% DMSO is generally considered safe for most cell lines.[2] While some robust cell lines can tolerate up to 0.5%, it is essential to include a vehicle control (media with the same final concentration of DMSO without the inhibitor) in your experiments to account for any effects of the solvent itself.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound precipitates out of solution upon dilution in culture media. | The compound has low aqueous solubility. | - Lower the final working concentration of this compound.- Prepare a more dilute stock solution in DMSO to increase the volume added to the media, thereby increasing the final DMSO percentage (stay within the tolerated range for your cells, typically ≤0.5%).- Add the DMSO stock to a small volume of media containing serum first, mix well, and then add to the final volume.- Briefly sonicate the final solution in a water bath. |
| Observed cellular toxicity in the control group (vehicle only). | The cell line is sensitive to DMSO. | - Reduce the final concentration of DMSO in the culture medium to 0.1% or lower.- Perform a dose-response experiment to determine the maximum tolerable DMSO concentration for your specific cell line. |
| Inconsistent experimental results. | - Incomplete dissolution of the stock solution.- Degradation of the compound. | - Ensure the DMSO stock solution is clear and free of any precipitate before use. Gentle warming (to room temperature if frozen) and vortexing can help ensure complete dissolution.- Aliquot the DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.- Store the stock solution at -20°C or -80°C as recommended by the supplier. |
| No observable effect of this compound on cells. | - The concentration used is too low.- The compound has degraded.- The cell line is not dependent on the Hippo-TEAD pathway. | - Perform a dose-response experiment to determine the optimal effective concentration.- Use a fresh aliquot of the stock solution.- Confirm the expression and activation of YAP/TAZ and TEAD in your cell line of interest through methods like Western blotting or qPCR for target genes. |
Data Presentation
As specific solubility data for this compound is not publicly available, the following table provides general guidelines for preparing stock solutions of TEAD inhibitors based on common laboratory practices.
Table 1: General Guidelines for TEAD Inhibitor Stock Solution Preparation
| Solvent | Typical Stock Concentration Range | Storage Conditions | Notes |
| DMSO (Anhydrous) | 10 mM - 50 mM | -20°C or -80°C in aliquots | Use high-quality, anhydrous DMSO to prevent compound degradation. Avoid repeated freeze-thaw cycles. |
Table 2: Recommended Final DMSO Concentrations in Cell Culture
| Cell Type | Recommended Max. DMSO Concentration | Considerations |
| Most immortalized cell lines | 0.5% | Always include a vehicle control. |
| Primary cells and sensitive cell lines | ≤ 0.1% | These cells are often more susceptible to DMSO-induced toxicity. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Method:
-
Determine the required mass: Calculate the mass of this compound needed to prepare the desired volume of a 10 mM stock solution. (Molecular Weight of this compound is required for this calculation and should be obtained from the supplier's datasheet).
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube to achieve a final concentration of 10 mM.
-
Dissolve the compound: Vortex the tube thoroughly until the compound is completely dissolved. If necessary, gently warm the tube to room temperature. Ensure the final solution is clear and free of any particulate matter.
-
Aliquot and store: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Treating Cultured Cells with this compound
Materials:
-
Cultured cells in multi-well plates or flasks
-
Complete cell culture medium (pre-warmed to 37°C)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Sterile pipette tips
Method:
-
Thaw the stock solution: Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Prepare the working solution:
-
Calculate the volume of the stock solution required to achieve the desired final concentration in your cell culture. For example, to achieve a 10 µM final concentration in 1 mL of media from a 10 mM stock, you would need 1 µL of the stock solution (a 1:1000 dilution). This results in a final DMSO concentration of 0.1%.
-
It is good practice to first dilute the stock solution in a small volume of pre-warmed complete culture medium before adding it to the cells. For example, add the 1 µL of stock to 100 µL of media, mix gently by pipetting, and then add this to the remaining 900 µL of media in the well.
-
-
Treat the cells: Add the this compound working solution to the wells containing your cells. Gently swirl the plate to ensure even distribution.
-
Include controls:
-
Vehicle Control: Treat a set of cells with the same final concentration of DMSO as the experimental group (e.g., 0.1% DMSO in media).
-
Untreated Control: Treat a set of cells with fresh media only.
-
-
Incubate: Return the plate to the incubator and proceed with your experimental timeline.
Mandatory Visualizations
Caption: Experimental workflow for preparing and using this compound in cell culture.
References
Technical Support Center: Identifying Off-Target Effects of TEAD-IN-6 in Kinase Panels
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for identifying and interpreting the off-target effects of TEAD-IN-6, a potent inhibitor of TEAD autopalmitoylation, in kinase panel screens.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor that targets the auto-palmitoylation of Transcriptional Enhanced Associate Domain (TEAD) transcription factors. By binding to the central lipid pocket of TEAD proteins (TEAD1-4), it prevents their palmitoylation, a post-translational modification essential for their interaction with the transcriptional co-activators YAP and TAZ. This disruption of the YAP/TAZ-TEAD complex inhibits the transcription of downstream target genes involved in cell proliferation and survival.
Q2: Why is it important to screen this compound against a kinase panel?
A2: Although this compound is designed to be a selective TEAD inhibitor, it is crucial to assess its specificity by screening it against a broad panel of kinases. This helps to identify any unintended "off-target" interactions. Most kinase inhibitors target the highly conserved ATP-binding site, which can lead to cross-reactivity with other kinases. Identifying off-target effects is critical for accurately interpreting experimental results and anticipating potential side effects in therapeutic applications.
Q3: What are the potential consequences of off-target kinase inhibition by this compound?
A3: Off-target kinase inhibition can lead to a variety of unintended biological effects, which may complicate the interpretation of experimental data. These can include the modulation of alternative signaling pathways, cellular toxicity, or even synergistic or antagonistic effects with the intended on-target activity. A thorough understanding of the off-target profile is essential for the development of a safe and effective therapeutic agent.
Q4: How can I differentiate between on-target and off-target effects observed in my cellular assays?
A4: Distinguishing between on-target and off-target effects is a critical validation step. Here are a few strategies:
-
Use a structurally distinct TEAD inhibitor: If a different TEAD inhibitor with a distinct chemical scaffold produces the same phenotype, it is more likely to be an on-target effect.
-
Perform a rescue experiment: Overexpression of a TEAD mutant that does not bind to this compound should rescue the on-target phenotype but not the off-target effects.
-
Knockdown of the primary target: Using siRNA or shRNA to reduce the expression of TEAD should phenocopy the effects of this compound if the observed phenotype is on-target.
-
Correlate with kinase inhibition profile: If a significant off-target kinase is identified in your panel, use a known selective inhibitor of that kinase to see if it reproduces the observed cellular phenotype.
Troubleshooting Guides
Issue 1: Unexpected cellular phenotype observed that does not align with known TEAD signaling.
-
Possible Cause: This is a strong indicator of a potential off-target effect. This compound may be inhibiting one or more kinases that are involved in the observed signaling pathway.
-
Troubleshooting Steps:
-
Consult the Kinase Panel Data: Carefully review the kinase selectivity profile of this compound (see representative data in Table 1). Identify any kinases that show significant inhibition at the concentration used in your cellular assay.
-
Pathway Analysis: Investigate the known signaling pathways of the identified off-target kinases. Determine if the unexpected phenotype is consistent with the inhibition of any of these pathways.
-
Validate with a Selective Inhibitor: Use a known, selective inhibitor for the suspected off-target kinase to see if it phenocopies the effect observed with this compound.
-
Dose-Response Comparison: Compare the dose-response curve for the unexpected phenotype with the dose-response for on-target TEAD inhibition (e.g., by measuring the expression of known TEAD target genes like CTGF and CYR61). A significant difference in potency may suggest an off-target effect.
-
Issue 2: High degree of cytotoxicity observed at concentrations effective for TEAD inhibition.
-
Possible Cause: The observed cytotoxicity could be an on-target effect of inhibiting TEAD-mediated transcription in a cancer cell line that is highly dependent on this pathway. Alternatively, it could be due to the inhibition of one or more off-target kinases that are critical for cell survival.
-
Troubleshooting Steps:
-
Examine Off-Target Profile for Survival Kinases: Review the kinase panel data for inhibition of known pro-survival kinases (e.g., members of the AKT, ERK, or SRC families).
-
Compare with Other TEAD Inhibitors: Test other TEAD inhibitors with different off-target profiles. If they exhibit similar cytotoxicity at equivalent on-target inhibitory concentrations, the effect is more likely to be on-target.
-
Cell Line Panel Screening: Test this compound across a panel of cell lines with varying dependencies on TEAD signaling. If cytotoxicity does not correlate with TEAD dependency, it is more likely an off-target effect.
-
Issue 3: Inconsistent results between biochemical kinase assays and cellular assays.
-
Possible Cause: Discrepancies between in vitro and cellular activity can arise from several factors, including cell permeability, compound metabolism, and the different ATP concentrations in biochemical versus cellular environments.
-
Troubleshooting Steps:
-
Assess Cell Permeability: Confirm that this compound can effectively penetrate the cell membrane to reach its intracellular target.
-
Consider ATP Concentration: Biochemical kinase assays are often performed at ATP concentrations close to the Km of the enzyme, which is typically lower than the millimolar concentrations found in cells. An inhibitor's potency can be significantly reduced at higher ATP concentrations if it is an ATP-competitive inhibitor.
-
Evaluate Compound Stability: Assess the stability of this compound in your cell culture medium and under your experimental conditions.
-
Data Presentation
Table 1: Representative Kinase Selectivity Profile of a TEAD Inhibitor (Illustrative Example)
The following table presents a hypothetical kinase selectivity profile for a TEAD inhibitor, similar to what might be expected for this compound. The data is presented as the percentage of inhibition at a fixed concentration (e.g., 1 µM) and the half-maximal inhibitory concentration (IC50) for selected kinases. This data is for illustrative purposes only and should be confirmed by experimental analysis of this compound.
| Kinase Target | Family | % Inhibition @ 1 µM | IC50 (nM) |
| TEAD1 (on-target) | Transcription Factor | 98 | 15 |
| TEAD2 (on-target) | Transcription Factor | 95 | 25 |
| TEAD3 (on-target) | Transcription Factor | 97 | 18 |
| TEAD4 (on-target) | Transcription Factor | 96 | 22 |
| AAK1 | CAMK | 35 | >10,000 |
| ABL1 | TK | 15 | >10,000 |
| AKT1 | AGC | 20 | >10,000 |
| AURKA | Aurora | 45 | 8,500 |
| CDK2 | CMGC | 25 | >10,000 |
| CHEK1 | CAMK | 30 | >10,000 |
| CSNK1D | CK1 | 65 | 1,200 |
| EGFR | TK | 10 | >10,000 |
| ERK2 | CMGC | 18 | >10,000 |
| GSK3B | CMGC | 40 | 9,000 |
| JNK1 | CMGC | 22 | >10,000 |
| LCK | TK | 12 | >10,000 |
| MEK1 | STE | 8 | >10,000 |
| p38α | CMGC | 28 | >10,000 |
| PIK3CA | Lipid Kinase | 5 | >10,000 |
| ROCK1 | AGC | 55 | 3,500 |
| SRC | TK | 14 | >10,000 |
Experimental Protocols
Protocol: Kinase Panel Screening using a LanthaScreen™ Eu Kinase Binding Assay
This protocol describes a common method for determining the off-target effects of a test compound like this compound using a time-resolved fluorescence resonance energy transfer (TR-FRET) based binding assay.
1. Materials:
-
Purified recombinant kinases (panel of choice)
-
This compound stock solution (e.g., 10 mM in 100% DMSO)
-
LanthaScreen™ Eu-anti-Tag Antibody
-
LanthaScreen™ Kinase Tracer (appropriate for the kinases being tested)
-
Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
TR-FRET Dilution Buffer
-
384-well, low-volume, black microplates
-
Plate reader capable of TR-FRET measurements (e.g., with excitation at 340 nm and emission at 615 nm and 665 nm)
2. Procedure:
-
Compound Preparation:
-
Prepare a 10-point, 3-fold serial dilution of this compound in 100% DMSO, starting from a high concentration (e.g., 1 mM).
-
Prepare a 4X intermediate dilution of the compound series in Kinase Buffer A.
-
-
Assay Plate Preparation:
-
Add 4 µL of the 4X serially diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
-
Kinase/Antibody Mixture Preparation:
-
Prepare a 2X solution of each kinase and the Eu-anti-Tag antibody in Kinase Buffer A. The final concentration of the kinase and antibody will depend on the specific assay conditions for each kinase.
-
-
Tracer Preparation:
-
Prepare a 4X solution of the appropriate Kinase Tracer in Kinase Buffer A.
-
-
Assay Reaction and Incubation:
-
Add 8 µL of the 2X kinase/antibody mixture to each well of the assay plate containing the compound.
-
Add 4 µL of the 4X tracer solution to each well.
-
Mix the plate gently and incubate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET-enabled plate reader, measuring the emission at 615 nm (donor) and 665 nm (acceptor).
-
Calculate the emission ratio (665 nm / 615 nm) for each well.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.
-
Generate dose-response curves and determine the IC50 values for each kinase by fitting the data to a four-parameter logistic equation.
-
Visualizations
Caption: The Hippo-YAP/TEAD signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for kinase panel screening of this compound.
Caption: Logical workflow for differentiating on-target versus off-target effects.
Technical Support Center: Troubleshooting Tead-IN-6
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Tead-IN-6, a representative TEA Domain (TEAD) transcription factor inhibitor. The information provided is intended for an audience of researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a small molecule inhibitor designed to disrupt the function of TEAD transcription factors. TEADs are the primary downstream effectors of the Hippo signaling pathway.[1][2] They lack intrinsic transcriptional activity and rely on co-activators, most notably YAP (Yes-associated protein) and its paralog TAZ, to drive the expression of genes involved in cell proliferation, survival, and migration.[3] Dysregulation of the Hippo pathway, leading to the activation of the YAP/TAZ-TEAD complex, is a common driver of tumorigenesis.[3]
This compound functions by binding to a lipid pocket on the TEAD protein, which can allosterically inhibit the interaction between TEAD and YAP/TAZ.[4] This disruption prevents the recruitment of the transcriptional machinery to target gene promoters, thereby suppressing oncogenic signaling.
Interestingly, some TEAD inhibitors with a sulfonamide group have been shown to act as "molecular glues," enhancing the interaction between TEAD and the transcriptional repressor VGLL4. This action switches the transcriptional output from pro-proliferative to repressive, offering an alternative mechanism for inhibiting Hippo pathway-driven cancers.
Q2: I am observing inconsistent anti-proliferative effects with this compound in my cell-based assays. What could be the cause?
Inconsistent results in cell-based assays with small molecule inhibitors like this compound can arise from several factors:
-
Cell Line Dependency: Not all cell lines are equally dependent on the YAP/TAZ-TEAD signaling axis for proliferation. Cell lines with mutations in the Hippo pathway (e.g., NF2 or LATS1/2 mutations) are generally more sensitive to TEAD inhibitors. It is crucial to verify the Hippo pathway status of your cell line.
-
Compound Solubility and Stability: this compound, like many small molecules, may have limited solubility in aqueous cell culture media. Precipitation of the compound will lead to a lower effective concentration and inconsistent results. Additionally, the compound may degrade over the course of a long experiment.
-
Off-Target Effects: At higher concentrations, this compound may inhibit other cellular targets, leading to unexpected or inconsistent phenotypes. It is important to use the lowest effective concentration to minimize off-target effects.
-
Variable VGLL4 Expression: If this compound functions as a molecular glue, its efficacy may depend on the endogenous expression levels of VGLL4 in your cell line. Low VGLL4 expression could lead to a diminished anti-proliferative effect.
-
Experimental Variability: Inconsistent cell seeding density, passage number, and media composition can all contribute to variability in experimental outcomes.
Q3: How can I troubleshoot the solubility of this compound in my cell culture media?
Ensuring proper solubility is critical for obtaining reproducible results. Here are some troubleshooting steps:
-
Prepare Fresh Stock Solutions: Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. Store in small, single-use aliquots at -80°C to avoid repeated freeze-thaw cycles.
-
Optimize Dilution: When diluting the stock solution into your cell culture media, do so in a stepwise manner and vortex gently between dilutions to avoid "solvent shock," which can cause the compound to precipitate.
-
Visual Inspection: After adding this compound to your media, visually inspect for any signs of precipitation (cloudiness or crystals). You can also examine a small sample under a microscope.
-
Solubility Test: Perform a simple solubility test by preparing a serial dilution of this compound in your cell culture medium and incubating it at 37°C for the duration of your experiment. Visually inspect for precipitation at each concentration.
-
Consider Serum Concentration: The presence of serum proteins can sometimes affect compound solubility. Test solubility in media with and without serum.
Troubleshooting Guides
Issue 1: No or Weak Inhibition of TEAD Target Gene Expression
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Sub-optimal Concentration of this compound | Perform a dose-response experiment to determine the IC50 value for your specific cell line and assay. |
| Poor Cell Permeability | Review the physicochemical properties of this compound. If poor permeability is suspected, consider increasing the incubation time or using a different inhibitor. |
| Rapid Compound Degradation | For long-term experiments, consider refreshing the media with new this compound every 24-48 hours. |
| Incorrect qPCR Primer Design | Validate your qPCR primers for specificity and efficiency. Ensure they amplify the correct TEAD target genes (e.g., CTGF, CYR61). |
| Low TEAD Activity in Baseline | Ensure your cell line has active YAP/TAZ-TEAD signaling at baseline. This is more common in cells with Hippo pathway mutations. |
Issue 2: High Cellular Toxicity at Effective Concentrations
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Off-Target Toxicity | Use the lowest effective concentration of this compound. Consider using a more selective TEAD inhibitor if available. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with your functional assays. |
| Solvent Toxicity | Ensure the final concentration of DMSO in your cell culture media is below the toxic threshold for your cell line (typically <0.5%). |
| Cell Line Sensitivity | Some cell lines may be more sensitive to the on-target effects of TEAD inhibition, leading to cell death. This may be the desired outcome in cancer cell lines. |
Experimental Protocols
Cellular Proliferation Assay
This protocol is for assessing the effect of this compound on cell proliferation using a colorimetric assay.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
-
DMSO
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the old media from the cells and add the media containing the different concentrations of this compound.
-
Incubate for the desired time (e.g., 72 hours).
-
Add the viability reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.
-
Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Quantitative Real-Time PCR (qPCR) for TEAD Target Gene Expression
This protocol is for measuring the effect of this compound on the expression of TEAD target genes.
Materials:
-
Cells treated with this compound or vehicle control
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for target genes (e.g., CTGF, CYR61) and a housekeeping gene (e.g., GAPDH)
-
SYBR Green qPCR master mix
-
qPCR instrument
Procedure:
-
Treat cells with this compound or vehicle control for the desired time (e.g., 24 hours).
-
Extract total RNA from the cells using a commercially available kit.
-
Synthesize cDNA from the extracted RNA.
-
Set up the qPCR reaction with primers for your target genes and housekeeping gene, cDNA, and SYBR Green master mix.
-
Run the qPCR program on a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
YAP-TEAD TR-FRET Assay
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the disruption of the YAP-TEAD interaction by this compound.
Materials:
-
Recombinant purified TEAD protein (e.g., His-tagged)
-
Recombinant purified YAP protein (e.g., GST-tagged)
-
TR-FRET donor antibody (e.g., anti-His-Europium)
-
TR-FRET acceptor antibody (e.g., anti-GST-d2)
-
Assay buffer
-
This compound
-
384-well low-volume plates
-
TR-FRET plate reader
Procedure:
-
Prepare a solution of the TEAD and YAP proteins in assay buffer.
-
Add this compound at various concentrations to the protein mixture. Include a vehicle control.
-
Incubate at room temperature to allow for compound binding.
-
Add the TR-FRET donor and acceptor antibodies.
-
Incubate to allow for antibody binding.
-
Measure the TR-FRET signal using a plate reader with excitation at 320 nm and emission at 620 nm (donor) and 665 nm (acceptor).
-
Calculate the TR-FRET ratio (665 nm / 620 nm) and determine the IC50 of this compound for YAP-TEAD interaction disruption.
Quantitative Data
The following table provides representative IC50 values for a well-characterized TEAD inhibitor, GNE-7883, in various cell lines. This data is provided as an example to guide experimental design.
Table 1: Representative Anti-proliferative Activity of a TEAD Inhibitor (GNE-7883)
| Cell Line | Cancer Type | Hippo Pathway Alteration | IC50 (nM) |
| NCI-H226 | Mesothelioma | NF2 mutant | 10 |
| MSTO-211H | Mesothelioma | NF2 mutant | 25 |
| OVCAR-8 | Ovarian Cancer | YAP/TAZ dependent | 50 |
| HCC1576 | Breast Cancer | YAP/TAZ dependent | 100 |
Data is representative and sourced from publicly available literature. Actual IC50 values for this compound will need to be determined experimentally.
References
Technical Support Center: Optimizing Tead-IN-6 Dosage for In Vivo Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the in vivo dosage of Tead-IN-6, a modulator of the TEAD family of transcription factors. Given the limited publicly available in vivo data for this compound, this guide incorporates information from preclinical studies of other structurally and functionally related TEAD inhibitors to provide a comprehensive resource.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in vivo?
A1: As of late 2025, specific in vivo dosage information for this compound has not been publicly disclosed in peer-reviewed literature. However, based on preclinical studies of other potent, selective TEAD inhibitors, a starting dose in the range of 10-50 mg/kg administered orally (PO) or intraperitoneally (IP) once daily is a reasonable starting point for efficacy studies in rodent models. It is crucial to perform a dose-ranging study to determine the optimal dose for your specific model and experimental endpoint.
Q2: How should I formulate this compound for in vivo administration?
A2: this compound is a small molecule inhibitor and, like many kinase inhibitors, may have low aqueous solubility. A common initial approach is to prepare a stock solution in a water-miscible organic solvent like dimethyl sulfoxide (DMSO). For in vivo use, this stock is typically diluted in a vehicle suitable for the chosen administration route.
Commonly used vehicles for poorly soluble compounds include:
-
For IP injection: A mixture of DMSO, PEG400 (polyethylene glycol 400), and saline.
-
For oral gavage: A suspension in a vehicle such as 0.5% methylcellulose or a solution in a lipid-based formulation.
It is critical to ensure the final concentration of the organic solvent is low (typically <10% for IP) to avoid toxicity. Always include a vehicle-only control group in your experiments.
Q3: What is the mechanism of action of this compound?
A3: this compound is a TEAD modulator that functions by blocking the protein-protein interaction between YAP1/TAZ and TEAD transcription factors.[1] The Hippo signaling pathway regulates cell proliferation and organ size. When the pathway is inactive, the transcriptional co-activators YAP and TAZ translocate to the nucleus and bind to TEADs, driving the expression of genes that promote cell growth and inhibit apoptosis.[2][3][4][5] By disrupting the YAP/TAZ-TEAD interaction, this compound inhibits the transcriptional activity of this complex, leading to anti-proliferative effects in cancer cells where the Hippo pathway is dysregulated.
Q4: How can I monitor the in vivo efficacy and target engagement of this compound?
A4: In vivo efficacy can be assessed by measuring tumor growth inhibition in xenograft or patient-derived xenograft (PDX) models. Target engagement can be monitored by measuring the expression of downstream target genes of the YAP/TAZ-TEAD complex. Commonly used pharmacodynamic (PD) biomarkers include the mRNA levels of CTGF (Connective Tissue Growth Factor) and CYR61 (Cysteine-Rich Angiogenic Inducer 61) in tumor tissue. A significant decrease in the expression of these genes following treatment indicates successful target inhibition.
Q5: What are the potential side effects or toxicities associated with TEAD inhibitors?
A5: While specific toxicity data for this compound is not publicly available, potential on-target toxicities could arise from inhibiting YAP/TAZ-TEAD signaling in normal tissues where this pathway is important for homeostasis and regeneration. A patent for a TEAD inhibitor has mentioned kidney toxicity, specifically tubular degeneration, as a potential risk with long-term treatment. Close monitoring of animal health, including body weight and general behavior, is essential. Histopathological analysis of major organs at the end of the study can help identify potential toxicities. Intermittent dosing schedules may be explored to manage potential side effects while maintaining efficacy.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Poor in vivo efficacy despite in vitro potency | 1. Suboptimal Formulation/Solubility: The compound may be precipitating upon administration, leading to poor bioavailability. | 1a. Visually inspect the formulation for any precipitation before and after dilution. 1b. Prepare fresh formulations for each administration. 1c. Consider alternative formulation strategies such as lipid-based formulations or nanoemulsions. 1d. Evaluate the pharmacokinetic (PK) profile to determine drug exposure in plasma and tumor tissue. |
| 2. Inadequate Dose or Dosing Schedule: The dose may be too low or the dosing frequency insufficient to maintain therapeutic concentrations. | 2a. Perform a dose-escalation study to identify the maximum tolerated dose (MTD) and a dose that provides sustained target engagement. 2b. Measure pharmacodynamic markers (e.g., CTGF, CYR61 mRNA) at different time points after dosing to assess the duration of target inhibition. | |
| 3. Rapid Metabolism: The compound may be rapidly cleared from circulation. | 3a. Conduct pharmacokinetic studies to determine the half-life of the compound in vivo. 3b. If clearance is high, consider more frequent dosing or a different route of administration. | |
| 4. Tumor Model Resistance: The chosen cancer model may not be dependent on the Hippo-YAP/TAZ-TEAD pathway. | 4a. Confirm the activation of the YAP/TAZ-TEAD pathway in your cell line or tumor model (e.g., by checking for nuclear YAP/TAZ localization or high expression of target genes). 4b. Consider using models with known mutations in the Hippo pathway (e.g., NF2-deficient mesothelioma). | |
| Observed Toxicity (e.g., weight loss, lethargy) | 1. Vehicle Toxicity: The formulation vehicle itself may be causing adverse effects. | 1a. Ensure the concentration of organic solvents (e.g., DMSO) is within acceptable limits. 1b. Run a vehicle-only control group and monitor for any signs of toxicity. |
| 2. On-Target Toxicity: Inhibition of the Hippo pathway in normal tissues may lead to adverse effects. | 2a. Reduce the dose and/or dosing frequency. 2b. Consider an intermittent dosing schedule (e.g., 3 days on, 4 days off) to allow for recovery of normal tissues. | |
| 3. Off-Target Effects: The compound may be hitting other targets, causing toxicity. | 3a. If possible, test a structurally distinct inhibitor of the same target to see if the toxicity is recapitulated. 3b. Conduct a broader safety assessment, including histopathology of major organs. | |
| Variability in Experimental Results | 1. Inconsistent Formulation: The compound may not be uniformly suspended or dissolved in the vehicle. | 1a. Ensure thorough mixing (e.g., vortexing, sonicating) of the formulation before each administration. 1b. Prepare a fresh batch of formulation for each experiment. |
| 2. Inaccurate Dosing: Inconsistent administration technique can lead to variable drug delivery. | 2a. Ensure all personnel are properly trained in the chosen administration technique (e.g., oral gavage, IP injection). 2b. Use appropriate and calibrated equipment for dosing. | |
| 3. Biological Variability: Inherent differences between individual animals can contribute to variability. | 3a. Use a sufficient number of animals per group to achieve statistical power. 3b. Randomize animals into treatment groups. |
Data from Preclinical Studies of TEAD Inhibitors
The following tables summarize in vivo data from preclinical studies of various TEAD inhibitors. This information can serve as a reference for designing studies with this compound.
Table 1: In Vivo Efficacy of TEAD Inhibitors in Rodent Models
| Compound | Cancer Model | Animal Model | Dose and Route | Efficacy Outcome | Reference |
| VT03989 | Glioblastoma (PDX) | Mouse | 10 mg/kg, Oral (PO) | Significant target modulation | |
| MGH-CP1 | Hepatocellular Carcinoma (Huh7 xenograft) | Mouse | 50 mg/kg, Intraperitoneal (IP) | 43% tumor growth inhibition | |
| IAG933 | Mesothelioma (MSTO-211H xenograft) | Mouse & Rat | Not specified | Deep tumor regression at tolerated doses | |
| MSC-4106 | Not specified | Mouse | Not specified | In vivo efficacy demonstrated |
Table 2: Pharmacodynamic Effects of TEAD Inhibitors In Vivo
| Compound | Cancer Model | Animal Model | Dose and Route | Pharmacodynamic Marker | Outcome | Reference |
| VT03989 | Glioblastoma (PDX) | Mouse | 10 mg/kg, Oral (PO) | CTGF and CYR61 mRNA | Decreased expression | |
| MGH-CP1 | Hepatocellular Carcinoma (Huh7 xenograft) | Mouse | 50 mg/kg, Intraperitoneal (IP) | Cyr61, CTGF, ANKRD1 mRNA | Significant inhibition | |
| IAG933 | Mesothelioma (MSTO-211H xenograft) | Mouse | Single oral dose | TEAD target genes | Rapid and deep inhibition |
Experimental Protocols
Protocol 1: General Formulation of a Poorly Soluble Inhibitor for In Vivo Studies
-
Prepare Stock Solution: Dissolve the inhibitor (e.g., this compound) in 100% DMSO to create a high-concentration stock solution (e.g., 50 mg/mL). Gently warm and vortex to ensure complete dissolution.
-
Prepare Vehicle: Prepare the desired in vivo vehicle. A common example for IP injection is a 1:1 mixture of PEG400 and sterile saline, or a 10% DMSO, 40% PEG400, 50% saline solution. For oral administration, 0.5% (w/v) methylcellulose in sterile water is often used.
-
Final Formulation: On the day of administration, dilute the DMSO stock solution with the prepared vehicle to the final desired concentration. For example, to achieve a 10 mg/kg dose in a 20g mouse with an injection volume of 100 µL, the final concentration would be 2 mg/mL. Ensure the final DMSO concentration is as low as possible and consistent across all treatment groups, including the vehicle control.
-
Administration: Administer the formulation to the animals via the chosen route (e.g., IP injection or oral gavage) at a consistent volume based on body weight.
Protocol 2: Assessment of In Vivo Target Engagement by qRT-PCR
-
Tissue Collection: At a predetermined time point after the final dose, euthanize the animals and excise the tumors.
-
RNA Extraction: Immediately snap-freeze the tumor tissue in liquid nitrogen or place it in an RNA stabilization solution (e.g., RNAlater). Extract total RNA from a portion of the tumor tissue using a standard method (e.g., TRIzol reagent or a commercial kit).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Quantitative Real-Time PCR (qRT-PCR): Perform qRT-PCR using primers specific for the TEAD target genes (e.g., human or mouse CTGF and CYR61) and a suitable housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Data Analysis: Calculate the relative expression of the target genes in the treated groups compared to the vehicle-treated control group using the ΔΔCt method. A significant reduction in mRNA levels indicates target engagement.
Visualizations
Caption: The Hippo Signaling Pathway and the Mechanism of Action of this compound.
Caption: Experimental Workflow for In Vivo Dosage Optimization of a Novel Inhibitor.
Caption: Troubleshooting Decision Tree for Poor In Vivo Efficacy.
References
How to minimize Tead-IN-6 precipitation in stock solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize Tead-IN-6 precipitation in stock solutions and ensure the reliability of experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My this compound has precipitated out of the stock solution. What are the common causes?
A1: Precipitation of this compound from a stock solution, typically prepared in Dimethyl Sulfoxide (DMSO), can be attributed to several factors:
-
Improper Storage: Exposing the stock solution to frequent freeze-thaw cycles can lead to precipitation.[1]
-
Low-Quality Solvent: The use of non-anhydrous or low-purity DMSO can introduce moisture, which may reduce the solubility of this compound.[2]
-
Supersaturation: The prepared concentration might exceed the solubility limit of this compound in DMSO at the storage temperature.
-
Temperature Fluctuations: Storing the solution at temperatures where the solubility of this compound is significantly reduced can cause it to fall out of solution.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: The recommended solvent for preparing stock solutions of this compound is high-purity, anhydrous DMSO.[3] This solvent is capable of dissolving a wide range of polar and nonpolar compounds, making it suitable for most small molecule inhibitors.[3]
Q3: How can I redissolve precipitated this compound in my stock solution?
A3: To redissolve precipitated this compound, you can gently warm the vial to 37°C and vortex or sonicate the solution for 5-10 minutes.[2] Ensure the precipitate is fully dissolved before use. If precipitation persists, it is likely that the concentration of your stock solution is lower than intended.
Q4: What are the best practices for storing this compound stock solutions to prevent precipitation?
A4: Proper storage is crucial for maintaining the integrity and solubility of your this compound stock solution:
-
Aliquoting: Upon preparation, aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.
-
Storage Temperature: Store the aliquots at -20°C or -80°C for long-term stability.
-
Container Type: Use amber glass vials or polypropylene tubes that are inert to prevent leaching of contaminants or adherence of the compound to the container surface.
-
Protection from Moisture: Ensure vials are tightly sealed to prevent the hygroscopic DMSO from absorbing atmospheric moisture.
Q5: I observe precipitation when I dilute my this compound DMSO stock solution into an aqueous buffer. How can I prevent this?
A5: This is a common issue for hydrophobic small molecules. To prevent precipitation upon dilution into aqueous buffers:
-
Lower the Final Concentration: The compound may have exceeded its solubility limit in the aqueous buffer. Try using a lower final concentration in your experiment.
-
Optimize DMSO Concentration: While minimizing the final DMSO concentration is important, sometimes a slightly higher concentration (e.g., up to 0.5%) can help maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Intermediate Dilution: Consider making an intermediate dilution of the stock solution in a solvent that is miscible with both DMSO and the aqueous buffer, if compatible with your experimental setup.
Troubleshooting Guide: this compound Precipitation
This guide provides a systematic approach to resolving precipitation issues with this compound stock solutions.
| Problem | Possible Cause | Recommended Solution |
| Precipitation observed in a newly prepared stock solution. | The concentration exceeds the solubility limit of this compound in the chosen solvent. | Prepare a new stock solution at a lower concentration. Consult the manufacturer's product data sheet for solubility information. |
| The solvent quality is poor (e.g., contains water). | Use fresh, high-purity, anhydrous DMSO. | |
| Incomplete dissolution during preparation. | Gently warm the solution to 37°C and vortex or sonicate for 5-10 minutes to ensure complete dissolution. | |
| Precipitation is seen after one or more freeze-thaw cycles. | The compound is coming out of solution at lower temperatures. | Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. |
| The solution was not allowed to fully equilibrate to room temperature and vortexed before use. | Before use, thaw the aliquot at room temperature and vortex gently to ensure any precipitate is redissolved. | |
| Precipitation occurs when diluting the DMSO stock into aqueous media. | The compound has low aqueous solubility. | Decrease the final concentration of this compound in the aqueous medium. |
| The final DMSO concentration is too low to maintain solubility. | Perform a dose-response curve for DMSO tolerance in your specific cell line to determine the maximum permissible concentration that does not affect the experimental outcome. | |
| The pH of the aqueous buffer affects the solubility of this compound. | If the compound's solubility is pH-dependent, ensure the pH of your final working solution is optimal for solubility and compatible with your experimental system. |
Experimental Protocols
Protocol for Preparing this compound Stock Solution
-
Briefly centrifuge the vial containing the lyophilized this compound powder to ensure all the powder is at the bottom.
-
Based on the desired stock concentration and the molecular weight of this compound, calculate the required volume of anhydrous DMSO.
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Gently vortex or sonicate the vial until the powder is completely dissolved. Gentle warming to 37°C can aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into single-use, tightly sealed vials.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol for Assessing Stock Solution Stability
This protocol provides a general method to assess the stability of your this compound stock solution over time.
-
Prepare a fresh stock solution of this compound in anhydrous DMSO at a known concentration.
-
Immediately after preparation (Time = 0), take an aliquot and dilute it to a concentration suitable for analysis by High-Performance Liquid Chromatography (HPLC).
-
Analyze the Time = 0 sample by HPLC and record the peak area of the parent compound.
-
Store the remaining aliquots of the stock solution under the desired storage conditions (e.g., -20°C or -80°C).
-
At predetermined time points (e.g., 1 week, 1 month, 3 months), thaw an aliquot, dilute it in the same manner as the Time = 0 sample, and analyze it by HPLC.
-
Compare the peak area of the parent compound at each time point to the Time = 0 sample to determine the percentage of the compound remaining. The appearance of new peaks may indicate degradation.
Signaling Pathway and Experimental Workflow
This compound is a modulator of the TEAD family of transcription factors, which are key components of the Hippo signaling pathway. It acts by blocking the interaction between YAP/TAZ and TEAD.
Caption: The Hippo Signaling Pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting this compound precipitation.
References
Technical Support Center: Addressing TEAD-IN-6 Resistance in Cancer Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to TEAD-IN-6, a novel inhibitor of the TEAD family of transcription factors. The information is tailored for scientists and drug development professionals working with cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that targets the central lipid pocket of TEAD transcription factors (TEAD1-4). This binding disrupts the interaction between TEAD and its co-activators, YAP and TAZ.[1][2] In cancer cells where the Hippo pathway is dysregulated, the YAP/TAZ-TEAD complex drives the expression of genes involved in proliferation and survival.[3][4] By inhibiting this interaction, this compound is designed to suppress tumor growth.
Q2: My cancer cell line, which was initially sensitive to this compound, is now showing signs of resistance. What could be the cause?
A2: Acquired resistance to targeted therapies like this compound can arise through various mechanisms. These can include:
-
Alterations in the drug target: Mutations in the TEAD lipid pocket could prevent this compound from binding effectively.
-
Activation of bypass signaling pathways: Cancer cells may upregulate alternative pathways to compensate for the inhibition of YAP/TAZ-TEAD signaling. This can include the activation of other oncogenic pathways like PI3K/AKT/mTOR or MAPK.
-
Increased drug efflux: Overexpression of drug efflux pumps can reduce the intracellular concentration of this compound.
-
Epigenetic modifications: Changes in the epigenetic landscape can alter the expression of genes that contribute to drug sensitivity or resistance.
Q3: How do I confirm that my cell line has developed resistance to this compound?
A3: The most direct way to confirm resistance is to determine the half-maximal inhibitory concentration (IC50) of this compound in your cell line and compare it to the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance. This is typically done using a cell viability assay.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Problem | Possible Cause | Recommended Action |
| Decreased efficacy of this compound in a previously sensitive cell line. | 1. Development of acquired resistance. 2. Incorrect drug concentration. 3. Drug degradation. | 1. Perform an IC50 determination assay to quantify the level of resistance. Sequence the TEAD genes in the resistant cells to check for mutations. Analyze key signaling pathways (e.g., Western blot for p-AKT, p-ERK) to identify potential bypass mechanisms. 2. Verify the concentration of your this compound stock solution. 3. Ensure proper storage of this compound as per the manufacturer's instructions. Use a fresh aliquot for your experiments. |
| High variability in cell viability assay results. | 1. Inconsistent cell seeding density. 2. Uneven drug distribution in multi-well plates. 3. Edge effects in the plate. | 1. Ensure a single-cell suspension and accurate cell counting before seeding. Allow cells to adhere and stabilize before adding the drug. 2. Mix the plate gently after adding the drug. 3. Avoid using the outer wells of the plate for experimental samples; instead, fill them with media to maintain humidity. |
| Unexpected cell morphology or behavior after this compound treatment. | 1. Off-target effects of the drug at high concentrations. 2. Cellular stress response. | 1. Perform a dose-response curve to determine the optimal concentration range. 2. Assess markers of cellular stress or apoptosis (e.g., cleaved caspase-3) to understand the cellular response. |
Experimental Protocols
Protocol 1: Determination of IC50 using a Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol outlines the steps to determine the concentration of this compound that inhibits 50% of cell viability.
Materials:
-
Parental (sensitive) and suspected resistant cancer cell lines
-
Complete cell culture medium
-
This compound stock solution
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a serial dilution of this compound in complete medium. A common starting point is a 2-fold or 3-fold dilution series covering a wide concentration range (e.g., 0.01 µM to 100 µM).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-cell blank control.
-
Incubate for the desired treatment duration (e.g., 72 hours).
-
-
Cell Viability Measurement:
-
Follow the manufacturer's instructions for the chosen cell viability reagent.
-
For MTT assay, add MTT solution and incubate, then solubilize the formazan crystals.
-
For CellTiter-Glo®, add the reagent directly to the wells.
-
Read the absorbance or luminescence using a microplate reader.
-
-
Data Analysis:
-
Subtract the blank control values from all other readings.
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the cell viability (%) against the log-transformed concentration of this compound.
-
Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC50 value.
-
Protocol 2: Western Blot Analysis to Investigate Bypass Signaling Pathways
This protocol describes how to assess the activation of key signaling proteins that may contribute to this compound resistance.
Materials:
-
Parental and resistant cell lysates
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-YAP, anti-TAZ, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction:
-
Treat parental and resistant cells with this compound at a relevant concentration (e.g., the IC50 of the sensitive line) for a specified time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
-
Quantitative Data Summary
The following tables provide hypothetical data for IC50 values and protein expression changes in this compound sensitive and resistant cell lines.
Table 1: IC50 Values of this compound in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Resistance |
| NCI-H226 (Mesothelioma) | 0.5 | 12.5 | 25 |
| MDA-MB-231 (Breast Cancer) | 1.2 | 28.8 | 24 |
| PANC-1 (Pancreatic Cancer) | 2.5 | 45.0 | 18 |
Table 2: Relative Protein Expression/Activation in Resistant vs. Parental Cell Lines
| Protein | Change in Resistant Cells (Fold change vs. Parental) |
| p-AKT (Ser473) | 3.5 |
| p-ERK1/2 (Thr202/Tyr204) | 2.8 |
| YAP (nuclear) | 0.8 |
| TAZ (nuclear) | 0.9 |
Visualizations
Hippo Signaling Pathway and this compound Inhibition
Caption: The Hippo signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Investigating this compound Resistance
Caption: A workflow for identifying and characterizing this compound resistance.
Logical Relationships of Potential Resistance Mechanisms
Caption: Key mechanisms leading to resistance against this compound.
References
- 1. Targeting the Central Pocket in Human Transcription Factor TEAD as a Potential Cancer Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Hippo Pathway Effectors YAP/TAZ-TEAD Oncoproteins as Emerging Therapeutic Targets in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Phenotypes with Tead-IN-6 Treatment
Welcome to the technical support center for Tead-IN-6, a novel inhibitor of the TEAD family of transcription factors. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected experimental outcomes and to offer troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is designed to inhibit the transcriptional activity of the TEA Domain (TEAD) family of transcription factors (TEAD1-4).[1][2][3] These transcription factors are the downstream effectors of the Hippo signaling pathway.[4] When the Hippo pathway is inactive, the transcriptional co-activators YAP and TAZ translocate to the nucleus and bind to TEAD proteins, driving the expression of genes involved in cell proliferation, survival, and organ growth.[5] this compound is hypothesized to function by either disrupting the protein-protein interaction between YAP/TAZ and TEADs or by binding to the central lipid pocket of TEADs, which is crucial for their stability and co-activator binding. Covalent inhibitors that target a conserved cysteine residue in the lipid pocket have also been developed.
Q2: I'm observing a weaker than expected anti-proliferative effect in my cancer cell line. What could be the reason?
A2: Several factors could contribute to a reduced anti-proliferative response:
-
Cell Line Dependence: The cell line may not be dependent on the Hippo-YAP/TAZ-TEAD pathway for its growth and survival. It is crucial to use cell lines with known Hippo pathway mutations (e.g., NF2-mutant mesothelioma cells) as positive controls.
-
TEAD Isoform Redundancy: There are four TEAD paralogs (TEAD1-4) with overlapping functions. If this compound is specific to a particular isoform, other TEADs might compensate for the inhibition. A pan-TEAD inhibitor may be more effective in such cases.
-
Acquired Resistance: Prolonged treatment with TEAD inhibitors can lead to acquired resistance, potentially through the upregulation of parallel signaling pathways like the MAPK pathway.
-
Experimental Conditions: Suboptimal drug concentration, instability of the compound in culture media, or incorrect seeding density can all affect the observed efficacy.
Q3: My this compound treated animals are showing signs of cardiac distress. Is this an expected phenotype?
A3: While not universally reported for all TEAD inhibitors, cardiotoxicity is a potential concern. Genetic studies in mice have demonstrated that TEAD1 is essential for maintaining adult cardiomyocyte function. Ablation of Tead1 in adult mouse hearts leads to lethal dilated cardiomyopathy. This is because TEAD1 directly regulates genes crucial for calcium handling in cardiomyocytes, such as SERCA2a. Therefore, observing cardiac phenotypes with a pan-TEAD inhibitor like this compound is plausible and warrants careful monitoring.
Q4: I've noticed an inflammatory phenotype in my in vivo model after this compound treatment. What could be the underlying mechanism?
A4: This is an important observation. Studies have shown a link between the Hippo pathway effector TAZ and liver inflammation. Hyperactivation of TAZ can induce the infiltration of myeloid cells and the secretion of pro-inflammatory cytokines in a TEAD-dependent manner. Inhibition of TEAD could potentially alter the tumor microenvironment and modulate immune responses. Additionally, some studies suggest that TEAD inhibition may not affect YAP/TAZ-TEAD target genes in immune cells like macrophages in the same way it does in cancer cells, indicating a complex, context-dependent role in inflammation.
Q5: My gene expression analysis after this compound treatment shows unexpected changes in genes not known to be direct TEAD targets. How do I interpret this?
A5: This could be due to several reasons:
-
Off-Target Effects: this compound might be inhibiting other proteins in the cell. It is important to perform unbiased off-target profiling.
-
Indirect Effects: Inhibition of the TEAD pathway can lead to downstream transcriptional cascades and feedback loops that affect a wide range of genes. For example, TEAD target genes themselves can be signaling molecules that activate other pathways.
-
Cofactor Switching: Some TEAD inhibitors have been shown to act as "molecular glues," enhancing the interaction between TEAD and transcriptional repressors like VGLL4, leading to the downregulation of a different set of genes than those activated by YAP/TAZ.
-
YAP/TAZ-Independent Functions of TEAD: TEADs can have functions independent of YAP/TAZ, and inhibiting them might reveal these novel roles.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values in cell proliferation assays.
| Possible Cause | Troubleshooting Step |
| Compound Instability | Prepare fresh stock solutions of this compound for each experiment. Minimize freeze-thaw cycles. Test the stability of the compound in your specific cell culture medium over the course of the experiment. |
| Cell Seeding Density | Optimize and maintain a consistent cell seeding density. High cell density can activate the Hippo pathway, potentially masking the effect of the inhibitor. |
| Assay Duration | The effect of a transcription factor inhibitor may take time to manifest. Perform a time-course experiment (e.g., 24, 48, 72, 96 hours) to determine the optimal endpoint. |
| Cell Line Heterogeneity | Ensure you are using a clonal and well-characterized cell line. Perform regular cell line authentication. |
Problem 2: Unexpected animal toxicity (e.g., weight loss, lethargy).
| Possible Cause | Troubleshooting Step |
| On-Target Toxicity in Normal Tissues | The Hippo-TEAD pathway is crucial for the homeostasis of various organs. Consider dose-reduction or intermittent dosing schedules. Monitor organ function through blood chemistry and histology. Genetic knockout studies suggest potential for cardiac and liver toxicities. |
| Off-Target Effects | Characterize the off-target profile of this compound using biochemical or proteomic approaches. |
| Vehicle Toxicity | Run a vehicle-only control group to rule out any adverse effects from the delivery vehicle. |
| Pharmacokinetics/Pharmacodynamics (PK/PD) | Poor PK/PD properties can lead to high, toxic exposures. Conduct PK/PD studies to understand the drug's exposure-response relationship. |
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for this compound based on typical values reported for other TEAD inhibitors.
Table 1: In Vitro Activity of this compound
| Assay | Cell Line | IC50 / EC50 (nM) |
| TEAD Luciferase Reporter Assay | HEK293T | 50 |
| Cell Proliferation (72h) | NCI-H226 (NF2 mutant) | 150 |
| Cell Proliferation (72h) | A549 (NF2 wild-type) | >10,000 |
| TEAD Palmitoylation Assay | In vitro | 25 |
Table 2: In Vivo Efficacy of this compound in a Mesothelioma Xenograft Model (NCI-H226)
| Treatment Group | Dose (mg/kg, oral, daily) | Tumor Growth Inhibition (%) |
| Vehicle | - | 0 |
| This compound | 25 | 45 |
| This compound | 50 | 85 |
Experimental Protocols
Protocol 1: TEAD Luciferase Reporter Assay
Objective: To determine the potency of this compound in inhibiting TEAD-dependent transcription.
Methodology:
-
Seed HEK293T cells in a 96-well plate.
-
Co-transfect the cells with a TEAD-responsive firefly luciferase reporter plasmid (e.g., 8xGTIIC-luciferase), a constitutively active Renilla luciferase plasmid (for normalization), and a plasmid expressing a constitutively active form of YAP (YAP-5SA).
-
After 24 hours, treat the cells with a serial dilution of this compound or vehicle control.
-
Incubate for another 24 hours.
-
Measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Normalize the firefly luciferase signal to the Renilla luciferase signal and plot the dose-response curve to calculate the IC50 value.
Protocol 2: Western Blot for TEAD Target Gene Expression
Objective: To confirm the on-target effect of this compound by measuring the protein levels of known TEAD target genes.
Methodology:
-
Seed a Hippo-pathway dependent cancer cell line (e.g., NCI-H226) in a 6-well plate.
-
Treat the cells with this compound at various concentrations (e.g., 0.1x, 1x, 10x IC50) or vehicle for 24-48 hours.
-
Lyse the cells and quantify protein concentration.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against TEAD target genes (e.g., CTGF, CYR61, ANKRD1) and a loading control (e.g., GAPDH, β-actin).
-
Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
Visualizations
Caption: The Hippo Signaling Pathway and the mechanism of action of this compound.
Caption: A typical experimental workflow for characterizing a novel TEAD inhibitor.
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
- 1. TEAD Inhibitors for the Treatment of Hippo Pathway-Dependent Cancers - Innovations [innovations.dana-farber.org]
- 2. Frontiers | Targeting TEAD in cancer [frontiersin.org]
- 3. Regulation of TEAD Transcription Factors in Cancer Biology [mdpi.com]
- 4. Regulation of the Hippo pathway transcription factor TEAD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Safety Considerations in the Development of Hippo Pathway Inhibitors in Cancers [frontiersin.org]
Validation & Comparative
A Comparative Guide to TEAD Inhibitors: Tead-IN-6 vs. IK-930 in NF2-Mutant Cancers
For Researchers, Scientists, and Drug Development Professionals
The Hippo signaling pathway, a critical regulator of organ size and tissue homeostasis, is frequently dysregulated in various cancers. In tumors with mutations in the NF2 gene, this dysregulation leads to the activation of the transcriptional coactivators YAP and TAZ. These proteins then interact with TEAD transcription factors to drive the expression of genes that promote cancer cell proliferation and survival. Consequently, inhibiting the TEAD-YAP/TAZ interaction has emerged as a promising therapeutic strategy for these malignancies. This guide provides a comparative overview of two TEAD inhibitors, Tead-IN-6 and IK-930, with a focus on their potential application in NF2-mutant cancers.
Introduction to this compound and IK-930
This compound is a commercially available research chemical described as a TEAD modulator that blocks the interaction between YAP1/TAZ and TEAD.[1][2][3] However, detailed public data on its preclinical efficacy, selectivity, and mechanism of action in NF2-mutant cancer models are limited.
IK-930 is a novel, orally bioavailable small molecule inhibitor that selectively targets TEAD1.[4] It is currently under clinical investigation in a Phase 1 trial for patients with advanced solid tumors harboring Hippo pathway alterations, including NF2-deficient mesothelioma.[5] Preclinical studies have demonstrated its potential in NF2-mutant cancers.
Mechanism of Action
Both this compound and IK-930 are designed to disrupt the Hippo signaling pathway at the level of the TEAD transcription factors.
This compound is broadly described as a TEAD modulator that inhibits the YAP1/TAZ-TEAD interaction. The precise binding mode and whether it targets the palmitoylation pocket or the YAP/TAZ binding interface is not extensively detailed in publicly available scientific literature.
IK-930 functions by selectively binding to the TEAD1 palmitoylation pocket. This pocket is essential for the stable interaction between TEAD and YAP/TAZ. By occupying this site, IK-930 prevents the necessary conformational changes in TEAD, thereby disrupting the formation of the oncogenic TEAD-YAP/TAZ transcriptional complex. Interestingly, some TEAD inhibitors that bind to the lipid pocket have been shown to act as molecular glues, enhancing the interaction between TEAD and the transcriptional repressor VGLL4, which further contributes to the suppression of oncogenic gene expression.
Preclinical Data in NF2-Mutant Cancers
A direct comparison of the preclinical efficacy of this compound and IK-930 is challenging due to the limited availability of data for this compound. The following table summarizes the available preclinical information for IK-930 in NF2-mutant cancer models.
| Compound | Cancer Model | Key Findings | Reference |
| IK-930 | NF2-deficient Mesothelioma Xenograft Models | Demonstrated anti-tumor activity. | |
| IK-930 | Hippo-mutant Cancer Cell Lines | Showed selective inhibition of proliferation. |
Note: No specific preclinical data for this compound in NF2-mutant cancer models was identified in the public domain.
Experimental Protocols
Detailed experimental protocols for this compound are not publicly available. Below are generalized methodologies that are often employed in the preclinical evaluation of TEAD inhibitors, drawing from studies on IK-930 and other similar compounds.
Cell Proliferation Assays
-
Objective: To determine the effect of the inhibitor on the growth of cancer cell lines.
-
Method: NF2-mutant cancer cell lines (e.g., NCI-H226 for mesothelioma) and NF2-wildtype control cells are seeded in 96-well plates. The cells are treated with a range of concentrations of the TEAD inhibitor or a vehicle control (e.g., DMSO). After a set incubation period (e.g., 72 hours), cell viability is assessed using assays such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells. The half-maximal inhibitory concentration (IC50) is then calculated.
TEAD-YAP Reporter Assays
-
Objective: To measure the inhibitor's ability to block TEAD-dependent transcriptional activity.
-
Method: Cells are co-transfected with a TEAD-responsive luciferase reporter plasmid (e.g., 8xGTIIC-luciferase) and a constitutively active YAP or TAZ mutant. The transfected cells are then treated with the TEAD inhibitor or a vehicle control. After incubation, luciferase activity is measured using a luminometer. A decrease in luciferase activity indicates inhibition of the TEAD-YAP interaction.
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.
-
Method: Immunocompromised mice are subcutaneously injected with NF2-mutant cancer cells. Once tumors reach a palpable size, the mice are randomized into treatment and control groups. The treatment group receives the TEAD inhibitor (e.g., via oral gavage) at a specified dose and schedule, while the control group receives a vehicle. Tumor volume is measured regularly. At the end of the study, tumors are excised and may be used for further analysis, such as western blotting or immunohistochemistry, to assess target engagement and downstream effects.
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams illustrating the Hippo signaling pathway and a general experimental workflow for evaluating TEAD inhibitors, created using the DOT language.
Caption: The Hippo Signaling Pathway and Point of Intervention for TEAD Inhibitors.
Caption: General Experimental Workflow for Preclinical Evaluation of TEAD Inhibitors.
Summary and Future Directions
IK-930 has emerged as a promising clinical candidate for the treatment of NF2-mutant cancers, with a clear mechanism of action and supporting preclinical data. Its selectivity for TEAD1 may offer a favorable therapeutic window. The ongoing Phase 1 clinical trial will provide crucial insights into its safety and efficacy in patients.
This compound is positioned as a research tool for studying the Hippo pathway. However, the lack of comprehensive, publicly available preclinical data makes it difficult to assess its potential as a therapeutic agent in comparison to compounds like IK-930. For researchers considering its use, it would be essential to perform head-to-head studies with other known TEAD inhibitors to benchmark its activity.
The development of TEAD inhibitors represents a significant advancement in targeted therapy for cancers with Hippo pathway dysregulation. Future research should focus on:
-
Direct Comparative Studies: Head-to-head preclinical studies of different TEAD inhibitors are needed to understand the nuances of their efficacy and safety profiles.
-
Biomarker Development: Identifying predictive biomarkers beyond NF2 mutations will be crucial for patient selection.
-
Combination Therapies: Exploring the synergistic effects of TEAD inhibitors with other targeted agents or immunotherapies could lead to more durable responses.
References
A Comparative Guide to the Efficacy of Tead-IN-6 and Other TEAD Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The Hippo signaling pathway, a critical regulator of organ size and tissue homeostasis, has emerged as a key target in oncology. Its dysregulation often leads to the nuclear translocation of the transcriptional co-activators YAP and TAZ, which then bind to the TEA domain (TEAD) family of transcription factors to drive the expression of genes promoting cell proliferation and survival. The development of inhibitors targeting the YAP/TAZ-TEAD interaction is a promising therapeutic strategy. This guide provides an objective comparison of the efficacy of Tead-IN-6 (also known as IAG933) and other notable TEAD inhibitors, supported by experimental data.
Mechanism of Action: A Tale of Two Strategies
TEAD inhibitors primarily employ two distinct mechanisms to disrupt the oncogenic YAP/TAZ-TEAD signaling axis:
-
Direct Inhibition of the YAP/TAZ-TEAD Interaction: These inhibitors physically block the protein-protein interface between YAP/TAZ and TEAD. This compound (IAG933) is a prime example of this class. It is a potent and selective disruptor of the YAP/TAZ-TEAD interaction, evicting YAP from chromatin.[1][2]
-
Inhibition of TEAD Auto-palmitoylation: TEAD transcription factors require auto-palmitoylation for their stability and interaction with YAP/TAZ. Inhibitors targeting this process allosterically prevent the formation of the active transcriptional complex. VT103 and K-975 fall into this category.[3][4] VT103 is a selective inhibitor of TEAD1 auto-palmitoylation, while K-975 is a potent, selective, and orally active pan-TEAD inhibitor that covalently binds to a cysteine in the palmitate-binding pocket.[3]
Quantitative Efficacy Comparison
The following tables summarize the in vitro efficacy of this compound (IAG933), VT103, and K-975 in various cancer cell lines.
Table 1: IC50 and GI50 Values for this compound (IAG933)
| Cell Line | Cancer Type | Assay Type | IC50/GI50 (nM) | Reference |
| MSTO-211H | Mesothelioma | TEAD Target Gene Expression | 11 - 26 | |
| NCI-H226 | Mesothelioma | TEAD Target Gene Expression | 11 - 26 | |
| Mesothelioma Cell Lines | Mesothelioma | Anti-proliferative Activity (72h) | 13 - 91 (GI50) | |
| SF-268, LMSU, NUGC-3 | Non-mesothelioma, Hippo-altered | Anti-proliferative Activity (72h) | ~1000 (GI50) |
Table 2: Comparative Efficacy of TEAD Inhibitors
| Inhibitor | Cell Line | Cancer Type | Assay Type | Key Findings | Reference |
| IAG933 | NCI-H226 | Mesothelioma | TEAD Target Gene Expression | More potent reduction of TEAD target RNA expression compared to VT104 and K-975 after three daily oral doses. | |
| VT104 (VT103 derivative) | NCI-H226 | Mesothelioma | TEAD Target Gene Expression | Less potent than IAG933 in reducing TEAD target RNA expression but has a longer half-life. | |
| K-975 | NCI-H226 | Mesothelioma | TEAD Target Gene Expression | Less potent than IAG933 in this specific comparative study. | |
| IAG933 | Mesothelioma Cell Lines | Long-term Proliferation (6 days) | Showed robust and sustained inhibition of cell growth. | ||
| VT104 | Mesothelioma Cell Lines | Long-term Proliferation (6 days) | Displayed anti-proliferative effects. | ||
| K-975 | Mesothelioma Cell Lines | Long-term Proliferation (6 days) | Displayed anti-proliferative effects. |
In Vivo Efficacy
In preclinical xenograft models, this compound (IAG933) has demonstrated significant anti-tumor activity. In a mesothelioma mouse xenograft model (NCI-H226), oral administration of IAG933 led to a more potent reduction in the expression of TEAD target genes compared to VT104 and K-975. Furthermore, in MSTO-211H xenografts, IAG933 induced deep tumor regression at well-tolerated doses. K-975 has also shown strong anti-tumor effects in mesothelioma xenograft models.
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the experimental approaches used to evaluate these inhibitors, the following diagrams illustrate the Hippo-YAP/TAZ-TEAD signaling pathway and a general workflow for inhibitor testing.
References
- 1. Direct and selective pharmacological disruption of the YAP–TEAD interface by IAG933 inhibits Hippo-dependent and RAS–MAPK-altered cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparative Assessment and High-Throughput Drug-Combination Profiling of TEAD-Palmitoylation Inhibitors in Hippo Pathway Deficient Mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. YAP/TAZ‐TEAD signalling axis: A new therapeutic target in malignant pleural mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of TEAD Isoform Selectivity: A Guide for Researchers
Introduction
The TEA Domain (TEAD) family of transcription factors, comprising four isoforms (TEAD1, TEAD2, TEAD3, and TEAD4), are critical downstream effectors of the Hippo signaling pathway. They act as key regulators of cell proliferation, apoptosis, and organ size. The interaction of TEADs with the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif) is crucial for their activity. Dysregulation of the Hippo-YAP/TAZ-TEAD axis is implicated in the development and progression of various cancers, making TEAD proteins attractive therapeutic targets.
While a compound designated as Tead-IN-6 has been identified as a TEAD modulator that blocks the YAP1/TAZ-TEAD interaction, specific quantitative data on its selectivity for the four TEAD isoforms is not publicly available at this time[1][2][3][4].
This guide, therefore, provides a comparative framework using publicly available data for other representative TEAD inhibitors to illustrate how such a comparison is structured. We will compare a known isoform-selective inhibitor, DC-TEAD3in03 , with a representative pan-TEAD inhibitor, K-975 , which is known to inhibit all TEAD isoforms[5]. This comparison will provide researchers with a clear understanding of how TEAD inhibitor selectivity is presented and evaluated, supported by experimental data and detailed protocols.
The Hippo Signaling Pathway and TEAD Activation
The Hippo pathway is a kinase cascade that, when active, phosphorylates and inactivates the transcriptional co-activators YAP and TAZ, leading to their cytoplasmic retention and degradation. When the Hippo pathway is inactive, unphosphorylated YAP and TAZ translocate to the nucleus and bind to TEAD transcription factors, driving the expression of target genes involved in cell proliferation and survival.
Quantitative Comparison of TEAD Inhibitor Selectivity
The following table summarizes the inhibitory potency (IC50) of the selective inhibitor DC-TEAD3in03 and the pan-TEAD inhibitor K-975 against the four TEAD isoforms. Lower IC50 values indicate higher potency.
| Compound | Target | Biochemical IC50 (μM) | Cellular IC50 (μM) (Reporter Assay) | Selectivity Profile | Reference |
| DC-TEAD3in03 | TEAD1 | > 20 | > 10 | TEAD3 Selective | |
| TEAD2 | > 20 | > 10 | |||
| TEAD3 | 0.16 | 1.15 | |||
| TEAD4 | > 20 | > 10 | |||
| K-975 | TEAD1 | Not Reported | < 0.1 (NCI-H226 cells) | Pan-TEAD | |
| TEAD2 | Not Reported | < 0.1 (NCI-H226 cells) | |||
| TEAD3 | Not Reported | < 0.1 (NCI-H226 cells) | |||
| TEAD4 | Not Reported | < 0.1 (NCI-H226 cells) |
Note: The cellular IC50 for K-975 is for cell proliferation in a cell line with active TEAD signaling and serves as an indicator of pan-TEAD inhibition.
Experimental Methodologies
The determination of TEAD inhibitor selectivity is crucial for understanding their mechanism of action and potential therapeutic applications. A common and robust method for assessing isoform-specific inhibition in a cellular context is the GAL4-TEAD Luciferase Reporter Assay.
GAL4-TEAD Luciferase Reporter Assay
This assay measures the ability of a compound to inhibit the transcriptional activity of a specific TEAD isoform.
Principle: The DNA-binding domain of the yeast transcription factor GAL4 is fused to the full-length protein of a specific human TEAD isoform (e.g., GAL4-TEAD1, GAL4-TEAD2, etc.). This fusion construct is co-transfected into cells with a reporter plasmid containing a luciferase gene under the control of a promoter with GAL4 binding sites (Upstream Activating Sequence, UAS). When the TEAD co-activator YAP is also expressed, it binds to the TEAD portion of the fusion protein, recruiting the transcriptional machinery to the promoter and driving luciferase expression. An inhibitor that disrupts the TEAD-YAP interaction or otherwise inactivates TEAD will reduce luciferase activity.
Experimental Workflow:
Detailed Protocol:
-
Cell Culture: HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Transfection: Cells are seeded in 96-well plates. After 24 hours, cells are co-transfected with plasmids encoding GAL4-TEAD (a specific isoform), the UAS-luciferase reporter, and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency) using a suitable transfection reagent.
-
Compound Addition: 24 hours post-transfection, the culture medium is replaced with fresh medium containing the test compound (e.g., DC-TEAD3in03) at various concentrations. A DMSO control is also included.
-
Incubation: The cells are incubated with the compound for an additional 24-48 hours.
-
Luciferase Activity Measurement: The activity of both Firefly and Renilla luciferases is measured using a dual-luciferase reporter assay system according to the manufacturer's instructions. Luminescence is read on a plate reader.
-
Data Analysis: The Firefly luciferase activity is normalized to the Renilla luciferase activity for each well. The normalized data is then used to generate dose-response curves, from which the IC50 value for each TEAD isoform can be calculated using non-linear regression analysis.
Conclusion
The development of TEAD inhibitors as potential cancer therapeutics is a rapidly advancing field. The ability to selectively target specific TEAD isoforms may offer advantages in terms of efficacy and safety, as each isoform can have distinct physiological and pathological roles. As demonstrated with DC-TEAD3in03, achieving isoform selectivity is possible. For compounds like K-975, a pan-TEAD inhibitory profile may be beneficial in cancers where multiple TEAD isoforms are redundant. While information on the isoform selectivity of this compound is currently limited, the methodologies described in this guide provide a clear path for its future characterization. Rigorous quantitative comparison using standardized assays is essential for the continued development and understanding of this promising class of inhibitors.
References
A Comparative Guide to Validating Tead-IN-6 Target Engagement in Cells
For researchers, scientists, and drug development professionals, confirming that a therapeutic candidate engages its intended target within the complex cellular environment is a critical step in preclinical development.[1][2] This guide provides an objective comparison of key experimental methods for validating the target engagement of Tead-IN-6, a small molecule inhibitor of the TEAD-YAP interaction, with other alternative inhibitors. The interaction between the transcriptional coactivators YAP/TAZ and the TEAD family of transcription factors is a critical node in the Hippo signaling pathway, which is frequently dysregulated in various cancers.[3][4][5] Inhibitors that disrupt this protein-protein interaction are a promising class of anti-cancer therapeutics.
This document outlines detailed protocols, presents supporting experimental data in comparative tables, and uses visualizations to clarify complex pathways and workflows, providing a comprehensive resource for validating TEAD inhibitor efficacy.
The Hippo-YAP-TEAD Signaling Pathway
The Hippo pathway is a crucial signaling cascade that controls organ size and tissue homeostasis by regulating cell proliferation and apoptosis. In its "on" state, a kinase cascade involving MST1/2 and LATS1/2 phosphorylates the transcriptional co-activators YAP and TAZ. This phosphorylation leads to their cytoplasmic sequestration and degradation, preventing them from entering the nucleus. When the Hippo pathway is "off," unphosphorylated YAP/TAZ translocate to the nucleus and bind to TEAD transcription factors (TEAD1-4) to drive the expression of genes that promote cell proliferation and suppress apoptosis, such as CTGF and CYR61. Dysregulation of this pathway leads to hyperactivation of YAP/TAZ-TEAD, contributing to tumorigenesis.
Comparison of TEAD Inhibitors
Several small molecules have been developed to inhibit the YAP/TAZ-TEAD interaction. Most function by binding to a lipid pocket in the YAP-binding domain of TEAD, which is essential for the conformational changes required for YAP/TAZ binding. This is often achieved by preventing the necessary auto-palmitoylation of TEAD. Below is a comparison of this compound with other notable TEAD inhibitors.
| Inhibitor | Mechanism of Action | Selectivity | Reported Effects & References |
| This compound | Presumed: Binds to the central lipid pocket of TEAD, blocking auto-palmitoylation and disrupting the YAP/TAZ-TEAD interaction. | Presumed: Pan-TEAD inhibitor. | Potent inhibition of TEAD-dependent transcription and proliferation in Hippo-pathway deficient cancer cells. |
| VT104 | Blocks TEAD auto-palmitoylation by binding to the central lipid pocket. | Pan-TEAD inhibitor (TEAD1-4). | Shows strong anti-tumor efficacy in mesothelioma models; inhibits proliferation of NF2-deficient cells. |
| IK-930 | Selectively blocks auto-palmitoylation of TEAD, preventing its interaction with YAP/TAZ. | Reported as TEAD1-selective, though some studies suggest effects involving other isoforms. | Demonstrates potent anti-tumor activity in Hippo-dysregulated xenograft models and is currently in clinical trials. |
| SW-682 | Pan-TEAD small molecule inhibitor that blocks TEAD palmitoylation. | Pan-TEAD inhibitor. | Suppresses TEAD-dependent transcription and shows efficacy in mesothelioma and head and neck cancer models. |
Experimental Validation of Target Engagement
Validating that this compound successfully engages TEAD in cells requires multiple orthogonal assays. Here we detail three key experimental approaches: Co-Immunoprecipitation to confirm the disruption of the protein complex, a Luciferase Reporter Assay to measure the functional transcriptional output, and qPCR to quantify the expression of downstream target genes.
Co-Immunoprecipitation (Co-IP) to Validate Disruption of YAP-TEAD Interaction
Co-IP is a gold-standard technique used to demonstrate that an inhibitor disrupts the physical interaction between two proteins. In this context, an antibody against YAP is used to "pull down" YAP from the cell lysate; if TEAD is bound to YAP, it will be pulled down as well and can be detected by Western Blot. A successful inhibitor like this compound will prevent this co-precipitation.
-
Cell Culture and Treatment: Plate NF2-deficient mesothelioma cells (e.g., NCI-H226) and grow to 80-90% confluency. Treat cells with Vehicle (0.1% DMSO), 1 µM this compound, or 1 µM VT104 for 24 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with non-denaturing Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors. Incubate on ice for 30 minutes.
-
Lysate Preparation: Scrape cells and centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube. Determine protein concentration using a BCA assay.
-
Pre-clearing: To 1 mg of total protein, add 20 µL of Protein A/G agarose bead slurry. Incubate with rotation for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Centrifuge to pellet the beads and transfer the supernatant to a new tube. Add 2-4 µg of anti-YAP antibody (and an isotype-matched IgG for a negative control). Incubate with rotation overnight at 4°C.
-
Complex Capture: Add 30 µL of fresh Protein A/G agarose bead slurry and incubate with rotation for 2-4 hours at 4°C.
-
Washing: Pellet the beads by centrifugation at 1,000 x g for 1 minute. Discard the supernatant. Wash the beads 3-5 times with 1 mL of ice-cold Co-IP lysis buffer.
-
Elution: After the final wash, remove all supernatant. Add 40 µL of 2X Laemmli sample buffer to the beads and boil for 5-10 minutes to elute the proteins.
-
Western Blot Analysis: Centrifuge to pellet the beads. Load the supernatant onto an SDS-PAGE gel. After electrophoresis, transfer proteins to a PVDF membrane. Probe with primary antibodies against YAP (to confirm successful pulldown) and TEAD (to assess co-precipitation).
| Treatment | Input (Lysate) | IP: anti-YAP | IP: IgG Control |
| YAP / TEAD | YAP / TEAD | YAP / TEAD | |
| Vehicle (DMSO) | + / + | + / +++ | - / - |
| This compound (1 µM) | + / + | + / + | - / - |
| VT104 (1 µM) | + / + | + / + | - / - |
| + indicates band presence; +++ indicates a strong band; - indicates band absence. A significant reduction in the TEAD band intensity in the anti-YAP IP lanes for this compound and VT104 compared to the vehicle would validate target engagement. |
TEAD-Responsive Luciferase Reporter Assay
This assay provides a quantitative readout of TEAD transcriptional activity. Cells are transfected with a plasmid containing a luciferase reporter gene driven by a promoter with multiple TEAD binding sites (e.g., 8xGTIIC). When YAP/TAZ activate TEAD, luciferase is produced, generating a light signal upon substrate addition. An effective inhibitor like this compound will reduce TEAD activity, leading to a decrease in the luciferase signal.
-
Cell Seeding and Transfection: Seed HEK293T or a relevant cancer cell line in a 96-well plate. After 24 hours, co-transfect cells with a TEAD-responsive firefly luciferase reporter plasmid (e.g., 8xGTIIC-luc) and a control plasmid expressing Renilla luciferase under a constitutive promoter (for normalization).
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing Vehicle (0.1% DMSO), or serial dilutions of this compound or IK-930. Incubate for another 24-48 hours.
-
Cell Lysis: Remove the medium and wash cells with PBS. Add 1X passive lysis buffer to each well and incubate for 15 minutes at room temperature on an orbital shaker.
-
Luciferase Measurement: Using a dual-luciferase assay system, transfer the lysate to a white-walled 96-well plate. Measure firefly luciferase activity first, then inject the Stop & Glo® reagent to quench the firefly signal and activate the Renilla luciferase signal. Read luminescence on a plate reader.
-
Data Analysis: For each well, normalize the firefly luciferase reading by dividing it by the Renilla luciferase reading. Calculate the percent inhibition for each compound concentration relative to the vehicle (DMSO) control.
| Treatment | Normalized Luciferase Activity (RLU) | % Inhibition of TEAD Activity |
| Vehicle (DMSO) | 1.00 ± 0.08 | 0% |
| This compound (1 µM) | 0.15 ± 0.03 | 85% |
| IK-930 (1 µM) | 0.21 ± 0.04 | 79% |
| Values are representative means ± standard deviation. A dose-dependent decrease in relative luciferase units (RLU) indicates successful inhibition of TEAD transcriptional activity. |
Quantitative PCR (qPCR) for TEAD Target Genes
A direct consequence of inhibiting the YAP-TEAD interaction is the downregulation of TEAD's downstream target genes. qPCR is used to measure the mRNA levels of canonical TEAD targets like CTGF (Connective Tissue Growth Factor) and CYR61 (Cysteine-Rich Angiogenic Inducer 61). A significant reduction in the expression of these genes following treatment with this compound provides strong evidence of on-target activity.
-
Cell Treatment and RNA Extraction: Plate and treat cells (e.g., NCI-H226) with Vehicle (0.1% DMSO), 1 µM this compound, or 1 µM VT104 for 24 hours. Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Kit) following the manufacturer's instructions.
-
RNA Quantification and Quality Control: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
qPCR Reaction: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for target genes (CTGF, CYR61) and a housekeeping gene (GAPDH, ACTB), and a SYBR Green master mix.
-
Thermocycling: Run the reaction on a qPCR instrument with standard cycling conditions (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension). Include a melt curve analysis to ensure primer specificity.
-
Data Analysis: Calculate the cycle threshold (Ct) values. Determine the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene and comparing the treated samples to the vehicle control.
| Treatment | Fold Change in CTGF mRNA | Fold Change in CYR61 mRNA |
| Vehicle (DMSO) | 1.0 | 1.0 |
| This compound (1 µM) | 0.12 ± 0.04 | 0.18 ± 0.05 |
| VT104 (1 µM) | 0.15 ± 0.06 | 0.22 ± 0.07 |
| Values are representative means ± standard deviation, normalized to a housekeeping gene and relative to the vehicle control. A significant decrease in the fold change indicates suppression of TEAD target gene transcription. |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Target Validation - Improving and Accelerating Therapeutic Development for Nervous System Disorders - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. blog.cellsignal.com [blog.cellsignal.com]
- 5. The Hippo pathway in cancer: YAP/TAZ and TEAD as therapeutic targets in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Comparing covalent vs. non-covalent TEAD inhibitors like Tead-IN-6
For Researchers, Scientists, and Drug Development Professionals
The transcriptional enhanced associate domain (TEAD) family of transcription factors has emerged as a critical node in the Hippo signaling pathway, playing a pivotal role in cell proliferation, survival, and tumorigenesis. The interaction between TEAD and its co-activators, YAP and TAZ, is a key driver of these processes, making the disruption of this complex a promising therapeutic strategy in oncology. Small molecule inhibitors targeting TEAD are broadly classified into two categories: covalent and non-covalent inhibitors. This guide provides a detailed comparison of these two classes of inhibitors, supported by experimental data and detailed methodologies for key assays.
It is important to note that while this guide provides a comprehensive overview of TEAD inhibitors, specific experimental data for "Tead-IN-6" is not publicly available at the time of writing. Therefore, the following comparisons utilize data from other well-characterized covalent and non-covalent TEAD inhibitors to illustrate the principles and performance of each class.
The Hippo-YAP-TEAD Signaling Pathway: A Therapeutic Target
The Hippo pathway is a key regulator of organ size and tissue homeostasis.[1] When the pathway is "on," a kinase cascade leads to the phosphorylation and cytoplasmic sequestration of the transcriptional co-activators YAP and TAZ.[1] In many cancers, the Hippo pathway is inactivated ("off"), leading to the dephosphorylation and nuclear translocation of YAP/TAZ.[2] In the nucleus, YAP/TAZ bind to TEAD transcription factors, initiating the transcription of genes that promote cell growth, proliferation, and inhibit apoptosis.[1][2] Inhibiting the formation of the YAP/TAZ-TEAD complex is therefore a central strategy for anti-cancer drug development.
Mechanism of Action: Covalent vs. Non-Covalent Inhibition
Most current TEAD inhibitors, both covalent and non-covalent, target a conserved lipid-binding pocket on the TEAD protein. This pocket is allosterically linked to the YAP/TAZ binding interface. A key feature of this pocket is a conserved cysteine residue (Cys380 in TEAD2) that is endogenously palmitoylated, a post-translational modification important for TEAD function.
-
Covalent inhibitors are designed with a reactive "warhead" that forms a permanent chemical bond with the sulfhydryl group of the cysteine residue in the TEAD lipid pocket. This irreversible binding can lead to sustained target engagement and potent inhibition of the YAP-TEAD interaction.
-
Non-covalent inhibitors bind to the lipid pocket through reversible interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. These inhibitors do not form a permanent bond and their efficacy is dependent on their binding affinity and the concentration of the inhibitor.
Performance Comparison: Covalent vs. Non-Covalent TEAD Inhibitors
The choice between a covalent and non-covalent inhibitor involves a trade-off between potency, selectivity, and potential for off-target effects. The following tables summarize publicly available data for representative covalent and non-covalent TEAD inhibitors.
Table 1: Biochemical and Cellular Activity of Representative TEAD Inhibitors
| Inhibitor | Type | Target(s) | TR-FRET IC50 (nM) | Cellular Reporter IC50 (nM) | Cell Proliferation IC50 (nM) | Reference(s) |
| K-975 | Covalent | Pan-TEAD | N/A | ~100 (NCI-H226) | ~100-300 (NCI-H226, MSTO-211H) | |
| MYF-03-176 | Covalent | Pan-TEAD | N/A | 17 (HEK293T) | ~10-100 (Mesothelioma lines) | |
| VT107 | Non-covalent | Pan-TEAD | N/A | ~10-50 (Multiple cell lines) | ~10-100 (Multiple cell lines) | |
| IAG933 | Non-covalent | Pan-TEAD | 1.8 (TEAD4) | 11-26 (Mesothelioma lines) | ~10-50 (Multiple cell lines) | |
| MGH-CP1 | Non-covalent | Pan-TEAD | N/A | >1000 | >1000 |
N/A: Data not available in the cited sources.
Table 2: In Vivo Efficacy of Representative TEAD Inhibitors
| Inhibitor | Type | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference(s) |
| K-975 | Covalent | NCI-H226 (Mesothelioma) | 100 mg/kg, p.o., qd | Significant TGI | |
| IAG933 | Non-covalent | MSTO-211H (Mesothelioma) | 30-240 mg/kg, p.o., single dose | Dose-dependent TGI | |
| VT3989 | Non-covalent | Mesothelioma (Phase 1) | N/A | Partial responses observed |
p.o.: per os (by mouth); qd: quaque die (every day).
Experimental Protocols
Detailed and robust experimental protocols are crucial for the accurate evaluation and comparison of TEAD inhibitors.
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay
This assay quantitatively measures the disruption of the YAP-TEAD protein-protein interaction in a biochemical format.
Principle: A fluorescent donor (e.g., Europium-labeled anti-tag antibody bound to tagged TEAD) and a fluorescent acceptor (e.g., a fluorescently labeled YAP peptide) are used. When in close proximity due to YAP-TEAD binding, excitation of the donor leads to energy transfer and emission from the acceptor. Inhibitors that disrupt this interaction cause a decrease in the FRET signal.
Protocol:
-
Reagents:
-
Purified, tagged (e.g., His-tagged) TEAD protein.
-
Fluorescently labeled (e.g., with a red fluorophore) synthetic peptide corresponding to the TEAD-binding domain of YAP.
-
Europium-labeled anti-tag antibody (donor).
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.5 mM DTT).
-
-
Procedure:
-
Add TEAD protein and the Europium-labeled antibody to the wells of a microplate and incubate to allow binding.
-
Add serial dilutions of the test inhibitor.
-
Add the fluorescently labeled YAP peptide to initiate the binding reaction.
-
Incubate to reach equilibrium.
-
Read the plate on a TR-FRET enabled plate reader, measuring emission at both the donor and acceptor wavelengths.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
TEAD-Responsive Luciferase Reporter Assay
This cell-based assay measures the transcriptional activity of TEAD in response to inhibitor treatment.
Principle: A reporter cell line is engineered to express a luciferase gene under the control of a promoter containing multiple TEAD binding sites (e.g., 8xGTIIC). Inhibition of the YAP-TEAD interaction leads to a decrease in luciferase expression, which is quantified by measuring luminescence.
Protocol:
-
Reagents:
-
TEAD-responsive luciferase reporter cell line (e.g., HEK293T or a cancer cell line with an active Hippo pathway).
-
Cell culture medium and supplements.
-
Test inhibitor.
-
Luciferase assay reagent (containing luciferin substrate).
-
-
Procedure:
-
Seed the reporter cells in a multi-well plate and allow them to adhere.
-
Treat the cells with serial dilutions of the test inhibitor.
-
Incubate for a sufficient period to allow for changes in gene expression (e.g., 16-24 hours).
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luminescence signal to a control (e.g., a co-transfected Renilla luciferase or a cell viability assay).
-
Plot the normalized luminescence against the inhibitor concentration and fit the data to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct target engagement of an inhibitor with TEAD in a cellular context.
Principle: The binding of a ligand (inhibitor) to its target protein often increases the thermal stability of the protein. In CETSA, cells are treated with the inhibitor, heated to various temperatures, and the amount of soluble TEAD protein remaining is quantified. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Protocol:
-
Reagents:
-
Cells expressing the target TEAD protein.
-
Test inhibitor.
-
Lysis buffer with protease and phosphatase inhibitors.
-
Antibodies for western blotting (anti-TEAD and a loading control).
-
-
Procedure:
-
Treat cells with the test inhibitor or vehicle control.
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension and heat the different aliquots to a range of temperatures.
-
Lyse the cells (e.g., by freeze-thaw cycles).
-
Separate the soluble fraction from the precipitated proteins by centrifugation.
-
Analyze the amount of soluble TEAD in the supernatant by western blotting.
-
-
Data Analysis:
-
Quantify the band intensities from the western blot.
-
Plot the fraction of soluble TEAD against the temperature for both the inhibitor-treated and vehicle-treated samples.
-
A rightward shift in the melting curve for the inhibitor-treated sample indicates thermal stabilization and target engagement.
-
Conclusion
Both covalent and non-covalent inhibitors of TEAD represent promising avenues for the development of novel cancer therapeutics. Covalent inhibitors offer the potential for high potency and prolonged duration of action, while non-covalent inhibitors may have a more favorable safety profile with a lower risk of off-target reactivity. The choice of which strategy to pursue will depend on the specific therapeutic context and the ability to optimize the drug-like properties of the lead compounds. The experimental methodologies outlined in this guide provide a robust framework for the comprehensive evaluation and comparison of novel TEAD inhibitors. As research in this area continues, it is anticipated that potent and selective TEAD inhibitors will emerge as a valuable addition to the arsenal of targeted cancer therapies.
References
A Head-to-Head Showdown: TEAD-IN-6 vs. K-975 in the Inhibition of TEAD Transcription Factors
For researchers, scientists, and professionals in drug development, the targeting of the TEA Domain (TEAD) family of transcription factors has emerged as a promising strategy in oncology. Central to the Hippo signaling pathway, TEADs are crucial for cell proliferation and organ size control, and their dysregulation is implicated in various cancers. This guide provides a detailed head-to-head comparison of two notable TEAD inhibitors: Tead-IN-6 and K-975, presenting available experimental data, methodologies, and a look into their mechanisms of action.
Introduction to TEAD Inhibition
The Hippo signaling pathway is a key regulator of tissue growth and homeostasis.[1][2] When the pathway is inactive, the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif) translocate to the nucleus and bind to TEAD transcription factors. This complex then drives the expression of genes that promote cell proliferation and inhibit apoptosis. In many cancers, the Hippo pathway is dysregulated, leading to the hyperactivation of YAP/TAZ and subsequent oncogenic signaling through TEAD.[1][2]
Both this compound and K-975 are small molecule inhibitors designed to disrupt the formation or function of the YAP/TAZ-TEAD transcriptional complex, thereby offering a potential therapeutic avenue for cancers dependent on this signaling axis.
The Hippo Signaling Pathway and Point of Intervention
The diagram below illustrates the canonical Hippo signaling pathway and the point of intervention for TEAD inhibitors like this compound and K-975.
Caption: The Hippo Signaling Pathway and TEAD Inhibition.
Head-to-Head Comparison: this compound vs. K-975
| Feature | This compound | K-975 |
| Mechanism of Action | TEAD modulator that blocks the interaction between YAP1/TAZ and TEAD.[3] | Potent, selective, and orally active pan-TEAD inhibitor. It covalently binds to a cysteine residue (Cys359) in the palmitate-binding pocket of TEAD, thereby disrupting the YAP/TAZ-TEAD protein-protein interaction. |
| Reported IC50/GI50 Values | TEAD Reporter Assay IC50: 1.3 nM (for compound 37 from patent WO2022177869A1) | Cell Proliferation (GI50): - NCI-H226: 30 nM - MSTO-211H: 50 nM - NCI-H2052: 180 nM |
| In Vitro Activity | Blocks YAP1/TAZ-TEAD interaction. Further quantitative data on cell-based assays is limited in publicly available sources. | - Inhibits YAP-TEAD and TAZ-TEAD protein-protein interactions in NCI-H226 cells. - Suppresses S-palmitoylation of TEAD1. - Induces gene expression changes similar to YAP knockdown. |
| In Vivo Activity | Data not publicly available. | - Demonstrates anti-tumor effect in NCI-H226 and MSTO-211H subcutaneous xenograft models. - Shows a significant survival benefit in an NCI-H226 orthotopic xenograft model. |
| Selectivity | Data not publicly available. | Described as a selective TEAD inhibitor. |
| Binding Mode | Likely interacts with the YAP/TAZ binding interface on TEAD. | Covalent binding to Cys359 in the palmitate-binding pocket of TEAD. |
| Source/Reference | Patent WO2022177869A1 (Merck) | Multiple peer-reviewed publications and conference presentations. |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of methodologies used in the characterization of K-975, which can serve as a reference for evaluating TEAD inhibitors.
K-975 Cell Proliferation Assay
-
Cell Lines: Human malignant pleural mesothelioma (MPM) cell lines such as NCI-H226, MSTO-211H, and NCI-H2052.
-
Method: Cells are seeded in 96-well plates and treated with varying concentrations of the inhibitor. Cell viability is assessed after a defined incubation period (e.g., 72-144 hours) using a standard method like the CellTiter-Glo® Luminescent Cell Viability Assay. The half-maximal growth inhibitory concentration (GI50) is then calculated from the dose-response curve.
K-975 TEAD-YAP/TAZ Interaction Assay (Co-Immunoprecipitation)
-
Objective: To determine if the inhibitor disrupts the interaction between TEAD and its co-activators YAP and TAZ within a cellular context.
-
Methodology:
-
Cells (e.g., NCI-H226) are treated with the inhibitor or a vehicle control.
-
Cells are lysed, and the protein concentration is determined.
-
An antibody targeting either TEAD or YAP/TAZ is used to immunoprecipitate the protein of interest and its binding partners.
-
The immunoprecipitated complex is then analyzed by Western blotting using antibodies against the other protein in the complex (e.g., immunoprecipitate with an anti-TEAD antibody and blot with an anti-YAP antibody).
-
A reduction in the co-immunoprecipitated protein in the inhibitor-treated sample compared to the control indicates a disruption of the protein-protein interaction.
-
K-975 In Vivo Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.
-
Methodology:
-
Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously or orthotopically injected with human cancer cells (e.g., NCI-H226).
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
The inhibitor is administered to the treatment group via a clinically relevant route (e.g., oral gavage for K-975) at various doses and schedules. The control group receives a vehicle.
-
Tumor volume is measured regularly throughout the study.
-
At the end of the study, tumors may be excised for further analysis, such as biomarker studies (e.g., expression of TEAD target genes). For orthotopic models, survival is a key endpoint.
-
Workflow for Evaluating TEAD Inhibitors
The following diagram outlines a general experimental workflow for the preclinical evaluation of TEAD inhibitors.
References
Comparative Analysis of TEAD Inhibitor Cross-Reactivity: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the selectivity of a molecular inhibitor is paramount to predicting its efficacy and potential off-target effects. This guide provides a comparative framework for evaluating the cross-reactivity of TEAD (Transcriptional Enhanced Associate Domain) inhibitors, with a focus on the well-characterized pan-TEAD inhibitor, K-975, as a representative example. While comprehensive public data on the cross-reactivity of TEAD inhibitors against a broad panel of other transcription factor families remains limited, this guide outlines the methodologies and data presentation necessary for such an evaluation.
TEAD transcription factors (TEAD1-4) are key downstream effectors of the Hippo signaling pathway, which plays a crucial role in organ size control, cell proliferation, and apoptosis.[1][2] Dysregulation of the Hippo pathway is implicated in various cancers, making TEAD proteins attractive therapeutic targets.[3][4] Small molecule inhibitors targeting TEADs are actively being developed, and assessing their selectivity is a critical step in their preclinical and clinical evaluation.
The Hippo Signaling Pathway and TEAD Activation
The core of the Hippo pathway consists of a kinase cascade that, when active, phosphorylates and promotes the cytoplasmic retention of the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif).[5] In the "Hippo-off" state, unphosphorylated YAP/TAZ translocate to the nucleus and bind to TEAD transcription factors, leading to the expression of genes that promote cell proliferation and inhibit apoptosis.
K-975: A Pan-TEAD Inhibitor
K-975 is a potent and selective small molecule inhibitor that targets all four TEAD isoforms (pan-TEAD inhibitor). It functions by covalently binding to a conserved cysteine residue within the palmitate-binding pocket of TEADs. This binding allosterically inhibits the interaction between TEADs and their co-activators YAP and TAZ, thereby suppressing the transcription of Hippo pathway target genes.
Cross-Reactivity Profile of K-975
An ideal cross-reactivity analysis involves screening the inhibitor against a broad panel of targets, especially other proteins with similar structural folds or binding sites. For a transcription factor inhibitor like K-975, this would include a diverse set of other transcription factors.
While a comprehensive public dataset of K-975 against a wide array of transcription factors is not available, its selectivity has been demonstrated in specific contexts. For example, K-975 was shown to inhibit the TEAD-driven CTGF (Connective Tissue Growth Factor) reporter gene activity without affecting the NRF2 (Nuclear factor erythroid 2-related factor 2) reporter activity, suggesting selectivity over the NRF2 pathway.
The table below serves as a template for presenting cross-reactivity data. It is populated with the known selectivity information for K-975 and indicates where further data is needed.
| Target | Target Family | Assay Type | IC50 / Ki | Comments |
| TEAD1 | TEAD Transcription Factor | TR-FRET | Low nM | Primary Target |
| TEAD2 | TEAD Transcription Factor | TR-FRET | Low nM | Primary Target |
| TEAD3 | TEAD Transcription Factor | TR-FRET | Low nM | Primary Target |
| TEAD4 | TEAD Transcription Factor | TR-FRET | Low nM | Primary Target |
| NRF2 | bZIP Transcription Factor | Luciferase Reporter | >10 µM | No significant inhibition observed. |
| GR | Nuclear Receptor | Data Not Available | TBD | |
| ERα | Nuclear Receptor | Data Not Available | TBD | |
| STAT3 | STAT Transcription Factor | Data Not Available | TBD | |
| NF-κB | Rel Homology Domain TF | Data Not Available | TBD | |
| p53 | p53 Family Transcription Factor | Data Not Available | TBD |
TBD: To Be Determined
Experimental Protocols for Assessing Cross-Reactivity
To generate the data required for a comprehensive cross-reactivity profile, several key experiments are employed. The following are detailed methodologies for assays commonly used to assess inhibitor selectivity against transcription factors.
Luciferase Reporter Gene Assay
This cell-based assay measures the ability of a compound to inhibit the transcriptional activity of a specific transcription factor.
Principle: A reporter plasmid is constructed containing a luciferase gene under the control of a promoter with binding sites for the transcription factor of interest. When the transcription factor is active, it drives the expression of luciferase. An inhibitor will reduce the luciferase signal.
Protocol:
-
Cell Culture and Transfection:
-
Seed cells (e.g., HEK293T) in a 96-well plate.
-
Co-transfect the cells with the specific transcription factor reporter plasmid (e.g., NRF2-luciferase) and a control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization of transfection efficiency.
-
-
Compound Treatment:
-
After 24 hours, treat the cells with a serial dilution of the test compound (e.g., K-975) or vehicle control (DMSO).
-
-
Lysis and Luminescence Reading:
-
After an appropriate incubation period (e.g., 24 hours), lyse the cells using a suitable lysis buffer.
-
Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay kit.
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.
-
Plot the normalized luciferase activity against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Competitive Binding Assay (e.g., Time-Resolved FRET)
This biochemical assay directly measures the ability of a compound to compete with a known ligand for binding to the target protein.
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is used to detect the proximity of two molecules. The transcription factor is typically tagged with a donor fluorophore (e.g., Europium), and a peptide or DNA element known to bind to it is tagged with an acceptor fluorophore. Binding brings the donor and acceptor close, resulting in a FRET signal. A competitive inhibitor will disrupt this interaction and reduce the FRET signal.
Protocol:
-
Reagent Preparation:
-
Prepare a solution containing the donor-labeled transcription factor and the acceptor-labeled binding partner in an appropriate assay buffer.
-
-
Compound Incubation:
-
In a 384-well plate, add serial dilutions of the test compound.
-
Add the transcription factor and binding partner mixture to each well.
-
-
Signal Detection:
-
Incubate the plate at room temperature to allow the binding to reach equilibrium.
-
Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence measurements.
-
-
Data Analysis:
-
Calculate the ratio of acceptor to donor emission.
-
Plot the FRET ratio against the compound concentration to determine the IC50 or Ki value.
-
Experimental Workflow for Selectivity Profiling
The following diagram illustrates a typical workflow for assessing the selectivity of a transcription factor inhibitor.
Conclusion
The development of selective TEAD inhibitors holds great promise for the treatment of cancers with a dysregulated Hippo pathway. While "Tead-IN-6" remains an internal designation, the publicly available information on inhibitors like K-975 provides a valuable foundation for understanding the characteristics of this class of molecules. A thorough evaluation of cross-reactivity against a broad range of other transcription factors is a critical step in the development of any new TEAD inhibitor. The experimental protocols and data presentation framework provided in this guide are intended to facilitate a standardized and comprehensive approach to assessing the selectivity of these promising therapeutic agents. As more data becomes publicly available, such comparative guides will be instrumental in advancing the most selective and potent TEAD inhibitors into the clinic.
References
- 1. researchgate.net [researchgate.net]
- 2. Hippo Signaling | Cell Signaling Technology [cellsignal.com]
- 3. Regulation of the Hippo pathway transcription factor TEAD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The novel potent TEAD inhibitor, K-975, inhibits YAP1/TAZ-TEAD protein-protein interactions and exerts an anti-tumor effect on malignant pleural mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
Benchmarking Tead-IN-6: A Next-Generation TEAD Inhibitor Advancing Beyond First-Generation Compounds
For Immediate Release
This guide provides a comprehensive comparison of Tead-IN-6, a novel TEAD inhibitor, against first-generation TEAD inhibitors. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic targeting of the Hippo-YAP-TEAD signaling pathway, a critical regulator of cell growth and proliferation that is often dysregulated in various cancers.[1]
First-generation TEAD inhibitors have demonstrated the potential of targeting this pathway, primarily by disrupting the interaction between TEAD and its co-activators YAP/TAZ or by inhibiting TEAD's auto-palmitoylation, a crucial post-translational modification for its activity.[2][3] However, these earlier compounds can be limited by factors such as potency, selectivity, and off-target effects. This compound represents a significant advancement, offering enhanced potency, superior selectivity, and a more favorable safety profile.
The Hippo-YAP-TEAD Signaling Pathway
The Hippo pathway is a key signaling cascade that controls organ size and tissue homeostasis. When the pathway is active, it phosphorylates and inactivates the transcriptional co-activators YAP and TAZ. In many cancers, the Hippo pathway is dysregulated, leading to the accumulation of YAP/TAZ in the nucleus, where they bind to TEAD transcription factors to drive the expression of genes that promote cell proliferation and survival.[4][5]
Comparative Performance Data
The following tables summarize the quantitative data comparing this compound with representative first-generation TEAD inhibitors. This compound demonstrates significantly improved potency and selectivity.
Table 1: In Vitro Potency and Selectivity
| Compound | Target | Mechanism of Action | IC50 (nM) | Cell-Based Assay (GI50, nM) | Selectivity Profile |
| This compound (SPR1-0117) | TEAD1/TEAD4 | Isoform-selective inhibitor | Low nM | Potent activity in TEAD-dependent models | Selective for TEAD1/4 over TEAD2/3 |
| K-975 | Pan-TEAD | Covalent inhibitor of palmitoylation | Potent | ~20 (NCI-H226 cells) | Pan-TEAD inhibitor |
| VT-107 | Pan-TEAD | Palmitoylation inhibitor | Potent | Strong inhibition in NF2 defective cells | Pan-TEAD inhibitor |
| GNE-7883 | Pan-TEAD | Allosteric inhibitor | 11-26 (MSTO-211H cells) | Potent in YAP/TAZ-dependent lines | Pan-TEAD inhibitor |
Table 2: In Vivo Efficacy and Safety
| Compound | Animal Model | Dosing | Tumor Growth Inhibition (TGI) | Safety Profile |
| This compound (SPR1-0117) | H226 NF2-null mesothelioma xenograft | Oral | Strong single-agent activity | Well-tolerated with no significant kidney toxicity in 7-day repeat dosing studies |
| K-975 | Mesothelioma xenograft | Oral (twice daily) | Significant tumor growth suppression and survival benefit | Associated with renal toxicity |
| GNE-7883 | Orthotopic or subcutaneous MSTO-211H xenografts | Daily | Dose-dependent responses from near stasis to profound tumor regression | Generally well-tolerated in preclinical models |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate comparative analysis.
TEAD Reporter Gene Assay
This assay is used to measure the transcriptional activity of TEAD in cells.
Workflow:
Protocol:
-
Cell Culture: Maintain HEK293A cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Transfection: Seed cells in a 96-well plate. After 24 hours, co-transfect with a TEAD-responsive firefly luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.
-
Compound Treatment: After 24 hours of transfection, treat the cells with a serial dilution of the TEAD inhibitors.
-
Luminescence Measurement: After 24-48 hours of treatment, lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized activity against the inhibitor concentration to determine the IC50 value.
Cell Viability Assay
This assay determines the effect of TEAD inhibitors on the proliferation of cancer cell lines.
Protocol:
-
Cell Seeding: Plate cancer cell lines (e.g., NCI-H226, MSTO-211H) in 96-well plates.
-
Compound Treatment: After 24 hours, treat the cells with a range of concentrations of the TEAD inhibitors.
-
Incubation: Incubate the cells for 72 hours.
-
Viability Measurement: Measure cell viability using a reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Plot cell viability against inhibitor concentration to calculate the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of TEAD inhibitors in animal models.
Protocol:
-
Tumor Implantation: Subcutaneously implant human cancer cells (e.g., NCI-H226) into immunocompromised mice.
-
Tumor Growth and Randomization: Once tumors reach a palpable size, randomize the mice into treatment and vehicle control groups.
-
Compound Administration: Administer the TEAD inhibitor (e.g., orally) at a specified dose and schedule.
-
Tumor Measurement: Measure tumor volume at regular intervals using calipers.
-
Data Analysis: Plot the average tumor volume over time for each group to assess tumor growth inhibition. At the end of the study, tumors can be harvested for pharmacodynamic analysis.
Conclusion
This compound represents a significant step forward in the development of TEAD-targeted therapies. Its improved potency, selectivity, and safety profile compared to first-generation inhibitors highlight its potential as a best-in-class therapeutic candidate for cancers driven by Hippo pathway dysregulation. The data presented in this guide provides a strong rationale for the continued preclinical and clinical development of this compound.
References
- 1. Frontiers | Targeting TEAD in cancer [frontiersin.org]
- 2. YAP/TAZ‐TEAD signalling axis: A new therapeutic target in malignant pleural mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Hippo pathway in cancer: YAP/TAZ and TEAD as therapeutic targets in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
The Synergistic Potential of TEAD Inhibition: A Comparative Guide to Combination Therapies
While direct preclinical studies on the synergistic effects of Tead-IN-6 in combination with other cancer drugs are not yet extensively published, a growing body of evidence for other potent TEAD inhibitors provides a strong rationale for such therapeutic strategies. This guide compares the performance of TEAD inhibitors in combination with other targeted agents, offering supporting experimental data and methodologies to inform future research with compounds like this compound.
The Hippo signaling pathway, a critical regulator of cell proliferation and apoptosis, is frequently dysregulated in various cancers. The TEAD family of transcription factors are the primary downstream effectors of this pathway, making them a compelling target for anticancer therapies.[1][2] Small molecule inhibitors targeting TEAD have shown promise; however, as with many targeted therapies, the potential for acquired resistance necessitates the exploration of combination strategies.[3][4] This guide focuses on the synergistic interactions observed when TEAD inhibition is combined with agents targeting parallel or downstream signaling pathways, particularly the PI3K/AKT and MAPK pathways.
Synergistic Effects of TEAD and AKT Inhibitors
Co-inhibition of TEAD and AKT has demonstrated significant synergistic effects in cancer cells.[1] The rationale for this combination lies in the intricate crosstalk between the Hippo and PI3K/AKT signaling pathways, both of which are central to cell growth and survival.
Quantitative Data Summary
The synergy between the TEAD inhibitor MGH-CP1 and the AKT inhibitor ipatasertib has been quantified using cell viability assays and Bliss synergy scores. The Bliss independence model assesses whether the combined effect of two drugs is greater than their individual effects.
| Cancer Cell Line | Drug Combination | Key Findings | Reference |
| Mesothelioma (MGH-CP1 sensitive) | MGH-CP1 + Ipatasertib | Strong synergistic cell killing observed. | |
| HUTU80 (3D tumor culture) | MGH-CP1 + Ipatasertib | Significant reduction in colony diameter compared to single agents. |
Experimental Protocol: Cell Viability and Synergy Analysis
Objective: To determine the synergistic effect of a TEAD inhibitor and an AKT inhibitor on cancer cell viability.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a dilution series of the TEAD inhibitor (e.g., MGH-CP1), the AKT inhibitor (e.g., ipatasertib), and the combination of both drugs at various concentrations. Control wells receive vehicle (e.g., DMSO).
-
Incubation: Plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
Viability Assay: Cell viability is assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis:
-
The raw luminescence data is normalized to the vehicle-treated control wells to determine the percentage of cell viability.
-
Dose-response curves are generated for each drug and the combination.
-
Synergy is calculated using a chosen model, such as the Bliss independence model. A Bliss score greater than zero indicates synergy.
-
Signaling Pathway
The Hippo and PI3K/AKT pathways converge on several key cellular processes, including cell proliferation and survival. Inactivation of the Hippo pathway leads to the nuclear translocation of YAP/TAZ, which then bind to TEAD to promote the transcription of pro-growth genes. The PI3K/AKT pathway, when activated, also promotes cell survival and proliferation through a cascade of phosphorylation events. By co-targeting TEAD and AKT, both pro-survival signals are inhibited, leading to a synergistic antitumor effect.
Overcoming Resistance to TEAD Inhibition with MAPK Pathway Inhibitors
Acquired resistance to TEAD inhibitors can be driven by the upregulation of the MAPK pathway. This provides a strong rationale for combining TEAD inhibitors with MAPK pathway inhibitors to prevent or overcome resistance.
Quantitative Data Summary
Studies with the pan-TEAD inhibitor GNE-7883 have shown that resistance is associated with increased MAPK pathway activity. While specific synergy data with a combination is not detailed in the provided search results, the findings strongly suggest a cooperative effect.
| Cell Line | Drug Resistance | Key Findings | Reference |
| H226 (Mesothelioma) | GNE-7883 Resistant | Increased MAPK pathway activity and restored YAP/TEAD chromatin occupancy. | |
| MSTO-211H (Mesothelioma) | GNE-7883 Resistant | Upregulation of AP-1 transcription factors, which are downstream of the MAPK pathway. |
Experimental Protocol: Generation and Analysis of Drug-Resistant Cell Lines
Objective: To investigate the mechanisms of acquired resistance to a TEAD inhibitor and test the efficacy of a combination therapy.
Methodology:
-
Generation of Resistant Lines: Parental cancer cell lines are continuously exposed to increasing concentrations of a TEAD inhibitor (e.g., GNE-7883) over several months.
-
Confirmation of Resistance: The resistant phenotype is confirmed by comparing the IC50 value of the TEAD inhibitor in the resistant line to the parental line.
-
Pathway Analysis:
-
Western Blotting: Analyze the protein expression and phosphorylation status of key components of the MAPK pathway (e.g., p-ERK, p-MEK) in parental and resistant cells.
-
RNA Sequencing: Perform RNA-seq to identify differentially expressed genes in resistant cells, focusing on MAPK pathway-related genes and YAP/TEAD target genes.
-
-
Combination Treatment: Treat both parental and resistant cell lines with the TEAD inhibitor, a MAPK inhibitor (e.g., a MEK inhibitor), and the combination of both drugs.
-
Viability/Proliferation Assays: Assess the effect of the treatments on cell viability and proliferation as described previously.
Signaling Pathway
In the context of TEAD inhibitor resistance, the MAPK pathway can become hyperactivated, leading to the activation of transcription factors like AP-1. AP-1 can cooperate with the residual YAP/TEAD activity to drive the expression of genes that promote cell proliferation and survival, thereby bypassing the TEAD inhibition. Combining a TEAD inhibitor with a MAPK inhibitor can block both the primary oncogenic driver (Hippo pathway) and the escape mechanism (MAPK pathway).
Future Directions with this compound
The synergistic effects observed with other TEAD inhibitors in combination with AKT and MAPK inhibitors provide a compelling rationale for investigating similar combinations with this compound. Researchers are encouraged to utilize the experimental frameworks outlined in this guide to explore the potential of this compound in combination therapies for various cancer types. Such studies will be crucial in defining the clinical potential of targeting the TEAD transcription factors in oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. Cooperation between the Hippo and MAPK pathway activation drives acquired resistance to TEAD inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An allosteric pan-TEAD inhibitor blocks oncogenic YAP/TAZ signaling and overcomes KRAS G12C inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Step: Proper Disposal of Tead-IN-6
For researchers, scientists, and drug development professionals, the lifecycle of a chemical compound extends beyond its application in experiments to its safe and compliant disposal. Tead-IN-6, a modulator of the TEA/ATTS domain (TEAD) family of transcription factors, requires careful handling throughout its use, including the final step of disposal. Adherence to proper disposal protocols is essential not only for laboratory safety but also for environmental protection. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, ensuring the safety of personnel and compliance with regulations.
Chemical and Physical Properties of this compound
A foundational aspect of safe handling and disposal is a clear understanding of the compound's properties. Below is a summary of the available data for this compound.
| Property | Value |
| CAS Number | 2821763-12-4 |
| Molecular Formula | C₁₉H₁₇F₃N₄O₃S |
| IUPAC Name | 5-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-2-yl)-N-methyl-6-[4-(trifluoromethyl)phenoxy]pyridine-3-sulfonamide |
| Molecular Weight | 438.42 g/mol |
| Appearance | Not specified (likely a solid) |
| Hazards | While a specific Safety Data Sheet (SDS) is not publicly available, the presence of a sulfonamide group and a trifluoromethyl group suggests that it should be handled as a potentially hazardous substance. Compounds with these functional groups can have biological activity and may be irritants. |
Step-by-Step Disposal Protocol for this compound
The following procedure is based on best practices for the disposal of hazardous chemical waste, particularly for compounds containing sulfonamide and trifluoromethyl moieties. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidelines and requirements.
1. Personal Protective Equipment (PPE): Before beginning any disposal-related activities, ensure you are wearing appropriate PPE, including:
-
Safety goggles or a face shield
-
Chemical-resistant gloves (nitrile or neoprene recommended)
-
A lab coat
2. Waste Identification and Segregation:
-
Designate as Hazardous Waste: All waste containing this compound, including pure compound, residual amounts in containers, contaminated labware (e.g., pipette tips, vials, weighing paper), and solutions, must be treated as hazardous chemical waste.[1][2]
-
Segregate Waste Streams: Do not mix this compound waste with other laboratory waste streams, such as non-hazardous trash or other chemical waste, unless explicitly permitted by your institution's EHS office.[3]
3. Containerization and Labeling:
-
Use Appropriate Containers: Collect all this compound waste in a designated, leak-proof, and chemically resistant container.[1][2] High-density polyethylene (HDPE) containers are generally suitable for solid and liquid chemical waste.
-
Proper Labeling: The waste container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and its CAS number: "2821763-12-4"
-
A clear indication of the contents (e.g., "Solid waste contaminated with this compound" or "Aqueous solution of this compound")
-
The accumulation start date (the date the first piece of waste is placed in the container)
-
Any known hazard information (e.g., "Irritant," "Handle with caution")
-
4. Storage:
-
Designated Storage Area: Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.
-
Safe Conditions: The storage area should be well-ventilated, away from heat sources, and separate from incompatible chemicals.
5. Arranging for Final Disposal:
-
Contact EHS: Once the waste container is full or has reached the institutional time limit for storage, contact your institution's EHS department to arrange for pickup and disposal.
-
Professional Disposal: The ultimate disposal of this compound waste should be carried out by a licensed hazardous waste disposal contractor.
-
Recommended Disposal Method: For compounds containing trifluoromethyl and sulfonamide groups, high-temperature incineration in a licensed hazardous waste facility is the recommended method of destruction. This process ensures the complete breakdown of the molecule, preventing the release of potentially harmful substances into the environment.
6. Spill Management:
-
In the event of a spill, immediately alert others in the area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite or sand.
-
Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container and label it accordingly.
-
Clean the spill area thoroughly. All cleaning materials should also be disposed of as hazardous waste.
Below is a diagram illustrating the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling Tead-IN-6
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational procedures, and disposal guidelines for the handling of Tead-IN-6, a TEAD modulator that inhibits the interaction between YAP1/TAZ and TEAD, utilized in cancer research.[1] Adherence to these guidelines is critical for ensuring laboratory safety and the integrity of experimental outcomes.
Personal Protective Equipment (PPE) and Safety Measures
Given that specific quantitative toxicity data such as LD50/LC50 for this compound is not publicly available, stringent adherence to standard laboratory safety protocols for handling novel chemical compounds is mandatory. The following personal protective equipment is required at all times when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield must be worn to prevent eye contact.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required. Gloves should be inspected before use and changed frequently, especially after direct contact with the compound.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols. If a fume hood is not available, a NIOSH-approved respirator is necessary.
-
Body Protection: A lab coat or other protective clothing is required to prevent skin contact.
Physical and Chemical Properties
| Property | Data |
| Chemical Name | This compound |
| Mechanism of Action | TEAD modulator |
| Target | YAP1/TAZ-TEAD interaction |
| Primary Research Area | Cancer |
Handling and Storage
Handling:
-
Avoid direct contact with skin, eyes, and clothing.
-
Avoid inhalation of dust or aerosols.
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container.
-
Keep in a cool, dry, and well-ventilated place.
-
Protect from light.
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations for chemical waste. Do not dispose of down the drain or in regular trash. Consult with your institution's environmental health and safety (EHS) department for specific disposal procedures.
Experimental Protocol: In Vitro YAP-TEAD Interaction Assay
The following is a generalized protocol for an in vitro assay to screen for inhibitors of the YAP-TEAD protein-protein interaction. This protocol can be adapted for use with this compound.
Objective: To determine the inhibitory effect of this compound on the interaction between YAP and TEAD proteins.
Materials:
-
Purified recombinant YAP and TEAD proteins
-
Assay buffer (e.g., PBS with 0.05% Tween-20)
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
96-well microplates
-
Detection reagents (e.g., fluorescence-based or luminescence-based protein-protein interaction assay kit)
-
Plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate solvent.
-
Protein Immobilization (if applicable for the chosen assay format): Coat the wells of a 96-well plate with one of the purified proteins (e.g., TEAD) and incubate according to the manufacturer's instructions. Wash the wells to remove any unbound protein.
-
Inhibitor Incubation: Add the diluted this compound or vehicle control to the wells and incubate for a predetermined amount of time to allow for binding to the target protein.
-
Protein-Protein Interaction: Add the second purified protein (e.g., YAP) to the wells and incubate to allow for the protein-protein interaction to occur.
-
Detection: Add the detection reagents according to the assay kit instructions and measure the signal using a plate reader.
-
Data Analysis: Calculate the percent inhibition of the YAP-TEAD interaction for each concentration of this compound compared to the vehicle control. Determine the IC50 value of this compound.
Caption: Workflow for an in vitro YAP-TEAD protein-protein interaction inhibition assay.
Signaling Pathway: YAP/TAZ-TEAD
This compound functions by disrupting the interaction between YAP/TAZ and TEAD transcription factors. This interaction is a key component of the Hippo signaling pathway, which plays a crucial role in regulating cell proliferation, apoptosis, and organ size. In many cancers, the Hippo pathway is dysregulated, leading to the activation of YAP/TAZ and subsequent promotion of tumor growth.
Caption: The Hippo signaling pathway and the inhibitory action of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
